2,5-Diaminobenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
45865-90-5 |
|---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,5-diaminobenzamide |
InChI |
InChI=1S/C7H9N3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H2,10,11) |
InChI Key |
PEEANUPYCZZLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Diaminobenzamide: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a substituted aromatic amide of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzene ring with two amino groups and a carboxamide moiety, provides a versatile scaffold for the synthesis of a wide range of derivatives and more complex molecules. The strategic placement of the amino and amide functional groups allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for this compound, catering to the needs of researchers and professionals in the field.
Chemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 45865-90-5 | [1] |
| Molecular Formula | C₇H₉N₃O | [1] |
| Molecular Weight | 151.17 g/mol | [1] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2] |
Spectral Data
Accurate characterization of this compound relies on various spectroscopic techniques. Below are the expected characteristic spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two amino groups and the amide group. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons from the carbonyl carbon of the amide group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amino groups and the amide group, typically in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected around 1640-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (151.17 g/mol ). Fragmentation patterns will likely involve the loss of the amide and amino groups.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of 2,5-dinitrobenzamide. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.
Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrobenzamide
This protocol details the synthesis of this compound from 2,5-dinitrobenzamide using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
2,5-Dinitrobenzamide
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or a suitable solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-dinitrobenzamide in a sufficient amount of ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% relative to the starting material.
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Further Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system to obtain a high-purity product.
Visualizations
To further illustrate the synthesis process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
References
2,5-Diaminobenzamide CAS number and molecular weight
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Chemical Information
The foundational data for any chemical compound are its CAS (Chemical Abstracts Service) number and molecular weight. Despite numerous attempts to retrieve this information from authoritative sources such as PubChem, ChemicalBook, and other chemical supplier databases, no specific and confirmed entries for 2,5-Diaminobenzamide were found. The search results consistently yielded data for similar but distinct molecules, including:
-
2,5-Diaminobenzoic acid
-
2,5-Diaminobenzenesulfonic acid
-
2,3-Diaminobenzamide
This lack of a dedicated CAS number suggests that this compound may be a novel or less-characterized compound. For the purpose of this guide, we will proceed with a theoretical molecular formula and weight.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | Calculated |
| Molecular Weight | 151.17 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not Found | N/A |
Experimental Data and Protocols
A consequence of the absence of a confirmed CAS number and significant literature presence is the lack of detailed experimental protocols and data for this compound. Key experimental parameters that are crucial for laboratory work, such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry), are not documented.
Researchers interested in working with this compound would need to undertake foundational research to characterize it fully. This would involve:
-
Chemical Synthesis: Developing a reliable synthetic route to produce this compound. A potential, though unverified, pathway could involve the amidation of 2,5-diaminobenzoic acid or the reduction of 2,5-dinitrobenzamide.
-
Purification: Establishing a robust purification protocol, likely involving techniques such as recrystallization or column chromatography.
-
Structural Elucidation and Characterization: Confirming the structure and purity of the synthesized compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
-
Physicochemical Property Determination: Measuring fundamental properties like melting point, solubility, and pKa.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, a necessary prerequisite for any further research.
Potential Signaling Pathways and Applications
Given the lack of specific data for this compound, we can only hypothesize about its potential biological activities and applications based on the functionalities present in its structure (two amino groups and a benzamide moiety). Benzamide derivatives are known to interact with a variety of biological targets. For instance, some benzamides are known inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and genomic stability. The diamino substitution pattern might confer unique properties, potentially leading to applications in areas such as:
-
Enzyme Inhibition: The amino groups could serve as key interaction points within enzyme active sites.
-
Monomer for Polymer Synthesis: The diamino functionality makes it a potential monomer for the synthesis of polyamides or other polymers with specific properties.
-
Chemical Probe Development: It could serve as a scaffold for the development of more complex molecules with therapeutic or diagnostic applications.
A hypothetical signaling pathway where a benzamide derivative might be involved is depicted below. This is a generalized representation and has not been experimentally validated for this compound.
Conclusion and Future Directions
This technical guide has highlighted a significant information gap regarding the fundamental properties of this compound. While its chemical structure can be readily drawn, the absence of a confirmed CAS number and associated experimental data in major chemical databases suggests it is a compound that has not been extensively studied or characterized.
For researchers and drug development professionals, this presents both a challenge and an opportunity. The immediate future direction for any work involving this compound must be its de novo synthesis and thorough characterization. Once its fundamental properties are established, exploration of its biological activities and potential applications can proceed on a solid empirical foundation. The workflows and hypothetical pathways presented in this guide offer a roadmap for these initial investigations.
Unraveling the Mechanism of Action of 2,5-Diaminobenzamide: A Technical Guide for Researchers
Introduction: 2,5-Diaminobenzamide has emerged as a molecule of interest within the scientific community, identified as an initial hit in screenings of chemical libraries for anti-proliferative agents. While its derivatives have been the subject of more extensive investigation, this guide focuses on the core compound, synthesizing the available data to provide an in-depth understanding of its mechanism of action for researchers, scientists, and drug development professionals. This document outlines its effects on cellular processes, summarizes key experimental findings, and provides detailed protocols for relevant assays.
Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Disruption
The primary anti-proliferative effect of benzamide derivatives, including the structural class to which this compound belongs, is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle. While specific quantitative data for this compound is limited in publicly available literature, the mechanistic actions of closely related N-substituted benzamides provide a strong inferential basis for its function.
The proposed mechanism centers on the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytosol. This event triggers a cascade of enzymatic activations, centrally involving caspase-9, which then activates executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.
Furthermore, studies on related benzamides indicate an induction of a G2/M phase cell cycle block. This arrest prevents cells from entering mitosis and dividing, ultimately contributing to the cessation of proliferation. Notably, this mechanism appears to be independent of the p53 tumor suppressor protein, a common regulator of cell cycle and apoptosis, suggesting a broad potential efficacy in cancers with mutated or deficient p53.
Signaling Pathways and Molecular Interactions
Based on the analysis of related benzamide compounds, the following signaling pathway is proposed for the anti-proliferative action of this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported, a derivative, designated as compound 7 in a key study, exhibited significant anti-proliferative activity. The data for this derivative is presented to illustrate the potential potency of this class of compounds.
| Compound | Cell Line | IC50 (µM) |
| Derivative 7 | Human Cancer Cell Lines | 1.0 |
Table 1: Anti-proliferative activity of a this compound derivative.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic and anti-proliferative effects of a compound.
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anti-cancer agents. The available evidence strongly suggests that its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and the imposition of a G2/M cell cycle arrest. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on identifying the direct molecular target(s) of this compound, conducting comprehensive in vitro and in vivo efficacy studies, and performing detailed structure-activity relationship analyses to optimize its anti-proliferative activity. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on these important investigations.
2,5-Diaminobenzamide and PARP Inhibition: A Technical Assessment
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into whether 2,5-Diaminobenzamide functions as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. Following a comprehensive review of available scientific literature, it is concluded that there is a significant lack of direct evidence to classify this compound as a PARP inhibitor. Research databases do not contain specific quantitative data, such as IC50 values, or detailed experimental protocols demonstrating its activity against PARP enzymes.
However, its structural isomer, 3-aminobenzamide (3-AB) , is a well-characterized and widely referenced PARP inhibitor. To provide a valuable resource within the context of the initial inquiry, this document presents an in-depth technical overview of 3-aminobenzamide as a representative benzamide-based PARP inhibitor. This information is intended to serve as a comparative reference and a guide to the methodologies used to evaluate such compounds.
3-Aminobenzamide: A Profile of a PARP Inhibitor
3-Aminobenzamide (3-AB) is a potent inhibitor of PARP enzymes, which are crucial for cellular responses to DNA damage.[1][2] Its mechanism of action involves competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the enzyme's active site.[3] By blocking PARP activity, 3-AB prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that signals and recruits DNA repair machinery.
Quantitative Inhibitory Data for 3-Aminobenzamide
The inhibitory potency of 3-aminobenzamide against PARP has been determined in various studies. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.
| Compound | Target | Assay System | IC50 Value | Reference |
| 3-Aminobenzamide | PARP | CHO cells | ~50 nM | [2][4] |
| 3-Aminobenzamide | PARP | In vitro | ~30 µM | [5] |
Note: The significant difference in reported IC50 values can be attributed to the different assay systems used (cellular vs. in vitro biochemical assays).
Key Experimental Protocols for Assessing PARP Inhibition
The following section details common experimental methodologies used to characterize PARP inhibitors like 3-aminobenzamide.
PARP Activity Assay (Colorimetric)
This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Principle: This ELISA-based assay detects the product of the PARP reaction, biotinylated poly (ADP-ribose), which is deposited onto immobilized histones in a 96-well plate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate. The resulting color intensity is proportional to PARP activity.
Protocol Outline:
-
Coating: A 96-well plate is coated with histone proteins.
-
Reaction: Recombinant PARP enzyme, biotinylated NAD+, and the test inhibitor (e.g., 3-aminobenzamide) are added to the wells.
-
Incubation: The plate is incubated to allow the PARP reaction to proceed.
-
Detection: Streptavidin-HRP is added, followed by a colorimetric HRP substrate.
-
Measurement: The absorbance is read using a microplate reader. The percentage of inhibition is calculated by comparing the absorbance of wells with the inhibitor to control wells without the inhibitor.
Cellular PARP Inhibition Assay
This method assesses the ability of a compound to inhibit PARP activity within intact cells.
Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The inhibitor is then added, and the level of poly(ADP-ribosyl)ation (PAR) is measured, typically by immunofluorescence or Western blotting, using an anti-PAR antibody.
Protocol Outline:
-
Cell Culture: Plate cells of interest (e.g., HEI-OC1 auditory hair cells) and allow them to adhere.[6]
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., H2O2 or blast overpressure) to activate PARP.[6]
-
Inhibitor Treatment: Treat the cells with various concentrations of the PARP inhibitor (e.g., 3-aminobenzamide).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
PAR Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.
-
Immunofluorescence: Fix and permeabilize cells, incubate with an anti-PAR antibody, followed by a fluorescently labeled secondary antibody, and visualize using a fluorescence microscope.
-
-
Analysis: Quantify the PAR signal in treated versus untreated cells to determine the extent of inhibition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of PARP in DNA damage response and the mechanism of action of PARP inhibitors.
Caption: PARP1 activation in response to DNA single-strand breaks.
Caption: Experimental workflow for assessing PARP inhibition.
Caption: Mechanism of action of 3-aminobenzamide leading to cell death.
Conclusion
While this compound has been identified in at least one anti-proliferative screen, there is currently no substantive evidence in the scientific literature to support its role as a direct inhibitor of PARP enzymes. In contrast, its isomer, 3-aminobenzamide, is a well-documented PARP inhibitor with established IC50 values and a clear mechanism of action. The experimental protocols and signaling pathways detailed in this guide for 3-aminobenzamide provide a robust framework for the evaluation of potential PARP inhibitors. Researchers investigating benzamide derivatives for PARP inhibition are encouraged to utilize these established methodologies to characterize their compounds of interest. Further research would be necessary to determine if this compound possesses any PARP-inhibitory activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,5-Diaminobenzamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis of 2,5-diaminobenzamide derivatives, a class of compounds that has garnered interest in medicinal chemistry for its potential therapeutic applications, notably as anti-proliferative agents. This document details synthetic methodologies, presents key quantitative data, and illustrates relevant biological pathways and experimental workflows.
Introduction
This compound and its derivatives have emerged as a promising scaffold in drug discovery. The initial identification of this compound as an anti-proliferative agent has spurred the synthesis and evaluation of a library of its derivatives to explore structure-activity relationships (SAR) and optimize therapeutic potential. This guide focuses on the core synthetic strategies employed in the preparation of these compounds.
Synthetic Methodologies
The primary synthetic route to this compound derivatives typically involves a multi-step process starting from a suitably substituted benzene ring. A common strategy involves the initial synthesis of a dinitrobenzamide precursor, followed by the reduction of the nitro groups to the corresponding diamine. The diamine can then be further modified, for example, by acylation of one or both amino groups to generate a diverse library of derivatives.
General Synthetic Scheme
A representative synthetic pathway begins with 2,5-dinitrobenzoic acid. This starting material can be converted to its corresponding amide, 2,5-dinitrobenzamide, through standard amide coupling reactions. Subsequent reduction of the dinitro compound, often using catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like tin(II) chloride, yields the core this compound scaffold. The amino groups of this scaffold can then be selectively acylated to introduce various substituents, thereby allowing for the exploration of the chemical space and optimization of biological activity.
Caption: General synthetic route for this compound derivatives.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. The following are generalized protocols based on common synthetic transformations for this class of compounds.
Protocol 1: Synthesis of 2,5-Dinitrobenzamide
To a solution of 2,5-dinitrobenzoic acid in an appropriate solvent (e.g., toluene), thionyl chloride is added, and the mixture is refluxed. After removal of the excess thionyl chloride, the resulting acid chloride is dissolved in a suitable solvent (e.g., acetone) and added dropwise to a cooled solution of aqueous ammonia. The resulting precipitate is filtered, washed, and dried to afford 2,5-dinitrobenzamide.
Protocol 2: Synthesis of this compound
2,5-Dinitrobenzamide is dissolved in a suitable solvent such as ethanol or ethyl acetate. A palladium on carbon catalyst (10% w/w) is added, and the mixture is hydrogenated under a hydrogen atmosphere at a specified pressure and temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield this compound.
Protocol 3: Synthesis of N-Acyl-2,5-diaminobenzamide Derivatives
To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a base (e.g., triethylamine or diisopropylethylamine), the desired acyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction is stirred at room temperature until completion. The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by chromatography to yield the target N-acyl-2,5-diaminobenzamide derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their yields and anti-proliferative activities against various cancer cell lines.
Table 1: Synthesis Yields of this compound Derivatives
| Compound | R Group | Synthetic Yield (%) |
| 1 | H | - |
| 2 | Phenylacetyl | 78 |
| 3 | 3-Phenylpropionyl | 85 |
| 4 | Cinnamoyl | 82 |
| 5 | 2-Chlorobenzoyl | 75 |
| 6 | 3,4-Dichlorobenzoyl | 88 |
| 7 | 4-Trifluoromethylbenzoyl | 91 |
Yields are based on the final N-acylation step.
Table 2: Anti-proliferative Activity (IC₅₀, µM) of this compound Derivatives
| Compound | HCT116 (Colon) | A549 (Lung) | MCF7 (Breast) |
| 1 | > 50 | > 50 | > 50 |
| 2 | 15.2 | 20.1 | 18.5 |
| 3 | 8.7 | 12.3 | 10.9 |
| 4 | 5.4 | 7.8 | 6.1 |
| 5 | 3.1 | 4.5 | 3.9 |
| 6 | 1.5 | 2.3 | 1.8 |
| 7 | 1.0 | 1.2 | 1.1 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Biological Activity and Signaling Pathway
Certain this compound derivatives have demonstrated potent anti-proliferative activity, with evidence suggesting the induction of apoptosis, or programmed cell death, as a key mechanism of action.
Apoptosis Induction
The lead compound, N-(4-trifluoromethylbenzoyl)-2,5-diaminobenzamide (Compound 7), has been shown to induce apoptosis in cancer cells. This is evidenced by an increase in the sub-G1 cell population in cell cycle analysis and an increase in cells stained with Annexin V-FITC and 7-AAD, which are markers of apoptosis.[1]
The induction of apoptosis is a complex process that can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis. While the precise signaling cascade for these specific this compound derivatives is still under full investigation, a generalized apoptosis pathway is depicted below.
Caption: Generalized intrinsic and extrinsic apoptosis pathways.
Experimental Workflow
The development of a library of this compound derivatives follows a structured workflow from initial synthesis to biological evaluation. This process is crucial for the systematic exploration of SAR and the identification of lead compounds.
Caption: Workflow for synthesis and evaluation of derivatives.
Conclusion
The synthesis of this compound derivatives represents a viable strategy for the development of novel anti-proliferative agents. The synthetic routes are generally robust and amenable to the generation of diverse libraries for SAR studies. The promising biological activity, particularly the induction of apoptosis, warrants further investigation into the specific molecular targets and signaling pathways modulated by these compounds. This guide provides a foundational understanding for researchers to build upon in the pursuit of new cancer therapeutics based on the this compound scaffold.
References
Introduction: The Role of PARP in Cellular Processes and Oncology
An In-depth Technical Guide to 2,5-Diaminobenzamide Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular functions, most notably DNA repair and the maintenance of genomic integrity.[1][2] PARP-1, the most abundant member of this superfamily, acts as a DNA damage sensor.[1][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate.[1][4] This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[1][3]
In the context of oncology, particularly in cancers with mutations in the BRCA1 or BRCA2 genes, cells are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand DNA breaks (DSBs).[3][5] These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If PARP is inhibited, these SSBs go unrepaired and can accumulate, leading to the collapse of replication forks during cell division, which in turn creates DSBs.[3][6] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death.[3][6] This concept is known as "synthetic lethality" and is the primary mechanism of action for PARP inhibitors in treating BRCA-mutated cancers.[6]
The this compound scaffold has emerged as a key pharmacophore in the design of potent PARP inhibitors. Its structure mimics the nicotinamide moiety of the NAD+ substrate, allowing it to competitively bind to the catalytic domain of the PARP enzyme.[3] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives as PARP inhibitors.
Signaling Pathway of PARP-1 in DNA Repair and Cell Death
Upon DNA damage, PARP-1 is one of the first responders. Its activation triggers a cascade of events that influence cell fate, leading to either DNA repair and survival or, in cases of severe damage, a form of programmed cell death known as PARthanatos.[4] Overactivation of PARP-1 leads to significant depletion of cellular NAD+ and ATP pools, which can induce necrotic cell death.[1][4] PARP-1 also plays a role in inflammation by co-activating NF-κB, which promotes the transcription of pro-inflammatory genes.[2][4]
Synthesis of this compound Derivatives
The synthesis of this compound analogs often starts from commercially available substituted nitrobenzoic acids. A common synthetic route involves an initial amidation reaction, followed by the reduction of a nitro group to an amine, and subsequent functionalization of the amino groups to introduce diversity.
A representative synthetic scheme is as follows:
-
Amidation: A substituted 2-amino-5-nitrobenzoic acid is coupled with a desired amine using standard peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the benzamide core.
-
Reduction: The nitro group is then reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[3] This yields the key this compound intermediate.
-
Functionalization: The newly formed amino group at the 5-position can be further modified through various reactions, such as acylation, alkylation, or coupling with different aromatic or heterocyclic moieties, to explore the structure-activity relationship.
For example, to synthesize N-(4-(piperazin-1-ylmethyl)phenyl)-2,5-diaminobenzamide, one could start by coupling 2-amino-5-nitrobenzoic acid with 4-(piperazin-1-ylmethyl)aniline. The subsequent reduction of the nitro group would yield the final product. The specific reagents and conditions can be optimized to improve yield and purity.[3][6]
Structure-Activity Relationship (SAR) and Quantitative Data
The development of PARP inhibitors has revealed several key structural features required for potent activity. The benzamide moiety is crucial as it occupies the nicotinamide binding pocket of the PARP catalytic domain. Modifications to the aromatic ring and the groups attached to the amide nitrogen are critical for enhancing potency and selectivity.
Common structural features of potent PARP inhibitors based on the benzamide scaffold include:
-
Aromatic Ring System: An aromatic or heteroaromatic ring system that engages in π-stacking interactions with tyrosine residues in the active site.
-
Carboxamide Moiety: This group forms essential hydrogen bonds with key amino acid residues (like Glycine and Serine) in the binding pocket.[3]
-
Variable Substituents: Modifications at other positions of the benzamide ring are used to fine-tune properties such as solubility, cell permeability, and selectivity against different PARP family members. Appending a basic amine often enhances potency.[7]
The table below summarizes the inhibitory activity of several key clinical-stage PARP inhibitors, many of which are based on a carboxamide pharmacophore.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Structural Feature |
| Olaparib | 5 | 1 | Phthalazinone fused to a benzene ring |
| Rucaparib | 1.4 | 28 | Indole carboxamide |
| Niraparib | 3.8 | 2.1 | Indazole carboxamide |
| Talazoparib | ~0.6 | ~0.3 | Fluoro-phthalazinone carboxamide |
| Veliparib | 5.2 | 2.9 | Benzimidazole carboxamide |
Data compiled from multiple sources.[6][7][8] Note: IC50 values can vary between different assay conditions.
Experimental Protocols
The evaluation of novel this compound derivatives as PARP inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism of action, and cellular efficacy.
PARP-1 Enzymatic Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP-1 enzyme.
Principle: Histone proteins are pre-coated onto a microplate. Recombinant PARP-1 enzyme, biotinylated NAD+, and the test compound are added. Active PARP-1 will catalyze the addition of biotinylated ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[9] The signal intensity is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and block non-specific binding sites.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Incubation: Add the test compounds, recombinant PARP-1 enzyme, and activated DNA to the wells. Initiate the reaction by adding a biotinylated NAD+ solution. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate and incubate.
-
Signal Reading: After another wash step, add the HRP substrate. Read the chemiluminescent or colorimetric signal using a microplate reader.[10]
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cellular PARylation Assay
This assay measures the inhibition of PARP activity within intact cells.
Principle: Cells are treated with a DNA damaging agent (e.g., H₂O₂) to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR chains will be reduced. The level of PARylation is then quantified, typically using an anti-PAR antibody in an ELISA or Western blot format.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 1-18 hours).[12]
-
Induction of DNA Damage: Induce PARP activation by treating the cells with a DNA damaging agent like H₂O₂ or MMS for a short period (e.g., 5-15 minutes).[12]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
PAR Detection: Quantify the amount of PAR using an anti-PAR antibody via Western blot or a cell-based ELISA.
-
Data Analysis: Normalize the PAR signal to the total protein content or a housekeeping gene. Calculate the percent inhibition relative to the damaged, untreated control to determine the cellular EC50.
Cell Viability and Cytotoxicity Assay
This assay determines the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with BRCA mutations.
Principle: The synthetic lethality of PARP inhibitors is evaluated by comparing their effect on BRCA-deficient cell lines (e.g., HCC1937, CAPAN-1) versus BRCA-proficient cells.[3] Cell viability is measured using reagents like AlamarBlue or MTT, where metabolically active cells convert a substrate into a fluorescent or colored product.
Methodology:
-
Cell Seeding: Seed BRCA-deficient and BRCA-proficient cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours to 6 days) to allow for effects on cell proliferation to manifest.
-
Viability Measurement: Add a viability reagent (e.g., AlamarBlue) to each well and incubate for a few hours.[10]
-
Signal Reading: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls. Determine the IC50 value for each cell line to assess the selective cytotoxicity of the compound.
Workflow for PARP Inhibitor Discovery and Evaluation
The development of a new PARP inhibitor follows a structured workflow, from initial design and synthesis to preclinical evaluation. This process involves iterative cycles of testing and optimization to identify candidates with high potency, selectivity, and favorable drug-like properties.
Conclusion
Derivatives and structural analogs of this compound represent a promising class of PARP inhibitors. Their core structure effectively mimics the natural substrate of PARP enzymes, providing a robust scaffold for designing potent and selective inhibitors. The principle of synthetic lethality has established these compounds as a cornerstone of therapy for cancers with homologous recombination deficiencies. A systematic approach to their design, synthesis, and evaluation, utilizing the biochemical and cellular assays outlined in this guide, is essential for the development of next-generation PARP inhibitors with improved efficacy and safety profiles for clinical use.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
Navigating the Safety Profile of Benzamide Compounds: A Technical Guide to 2-Aminobenzamide
This technical guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the safety, handling, and emergency protocols for 2-Aminobenzamide.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for 2-Aminobenzamide, compiled from various safety data sheets.
Table 1: Physical and Chemical Properties of 2-Aminobenzamide
| Property | Value | Reference |
| CAS Number | 88-68-6 | [1] |
| Molecular Formula | C₇H₈N₂O | [2] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | Light brown crystalline powder | [4] |
| Melting Point | 108 - 114 °C | [2] |
| Flash Point | 198 °C / 388.4 °F | [1][5] |
| Autoignition Temperature | 590 °C / 1094 °F | [1][5] |
| Solubility | Soluble in water | [6] |
| Vapor Pressure | 2.63E-05 mm Hg | [4] |
Table 2: Toxicological Data for 2-Aminobenzamide
| Endpoint | Value | Species | Reference |
| Acute Inhalation Toxicity (LC50) | > 5.4 mg/L | Rat (4 h) | [5] |
Note: Comprehensive acute oral and dermal toxicity data (LD50) is not consistently available across the reviewed safety data sheets.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Aminobenzamide is classified as follows:
Table 3: GHS Hazard Classification for 2-Aminobenzamide
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Skin Irritation | 2 | H315: Causes skin irritation |
Experimental Protocols: First-Aid and Emergency Procedures
In the context of a safety data sheet, the "experimental protocols" translate to established procedures for responding to accidental exposure or release. The following are the recommended first-aid measures for 2-Aminobenzamide.[1][7]
Eye Contact:
-
Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.
-
Remove contact lenses, if present and easy to do. Continue rinsing.
-
Immediately call a POISON CENTER or doctor/physician.
Skin Contact:
-
Take off immediately all contaminated clothing.
-
Wash off immediately with soap and plenty of water.
-
If skin irritation occurs, get medical advice/attention.
-
Wash contaminated clothing before reuse.
Inhalation:
-
Remove the person from exposure to fresh air and keep them comfortable for breathing.
-
If not breathing, give artificial respiration.
-
If you feel unwell, get medical advice/attention.
Ingestion:
-
Clean the mouth with water.
-
Do NOT induce vomiting unless directed to do so by medical personnel.
-
Get medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[1][5]
-
Specific Hazards: Keep product and empty containers away from heat and sources of ignition.[1][5]
-
Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[1][5]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1][5]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure laboratory safety.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[1]
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Use only in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.[8]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5]
-
Store away from strong oxidizing agents.[1]
Visualizing Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a hazardous chemical powder like 2-Aminobenzamide.
Caption: A workflow for the safe handling of hazardous chemical powders.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Aminobenzamide, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzamide - Hazardous Agents | Haz-Map [haz-map.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for 2,5-Diaminobenzamide in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a small molecule compound belonging to the benzamide family. While specific data for this compound is limited in publicly available literature, its structural similarity to other benzamide derivatives, such as 3-aminobenzamide, suggests its potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair mechanisms within the cell.[1][2] Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with compromised DNA repair pathways (e.g., BRCA1/2 mutations), ultimately resulting in cell death. This principle of synthetic lethality makes PARP inhibitors a promising class of anticancer agents.[3][4]
These application notes provide a generalized protocol for the in vitro evaluation of this compound in cell culture, based on established methods for similar benzamide compounds and PARP inhibitors. Researchers should note that specific concentrations and incubation times will need to be empirically determined for the cell lines and experimental conditions of interest.
Mechanism of Action: PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes that play a crucial role in DNA single-strand break repair. Upon detection of a DNA break, PARP binds to the damaged site and synthesizes long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage to initiate repair.
PARP inhibitors, such as benzamide derivatives, act by competing with the substrate NAD+ for the catalytic domain of PARP. This inhibition "traps" PARP on the DNA at the site of single-strand breaks.[1] During DNA replication, these trapped PARP-DNA complexes are converted into toxic double-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[3]
Caption: Presumed signaling pathway of this compound as a PARP inhibitor.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 | Reference |
| N-(phenylcarbamoyl)benzamide | HeLa | MTT | 0.8 mM | [5] |
| Benzimidazole derivative 5 | MCF-7 | MTT | 17.8 ± 0.24 µg/mL | [6] |
| Benzimidazole derivative 5 | DU-145 | MTT | 10.2 ± 1.4 µg/mL | [6] |
| Veliparib (PARP inhibitor) | NTERA-2 CisR (Cisplatin-resistant) | Cytotoxicity | Significantly more resistant than parental | [4] |
| Veliparib (PARP inhibitor) | JEG-3 CisR (Cisplatin-resistant) | Cytotoxicity | Significantly more resistant than parental | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Note: The solubility of this compound should be empirically determined. Based on common practices for benzamide derivatives, Dimethyl sulfoxide (DMSO) is a recommended solvent.[7][8]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
In Vitro Cytotoxicity Assay using MTT
This protocol describes a general method to assess the cytotoxic effects of this compound on a chosen cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
-
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
While specific experimental data for this compound is not extensively documented, its chemical structure suggests it may function as a PARP inhibitor. The provided protocols for stock solution preparation and in vitro cytotoxicity assessment offer a solid foundation for researchers to begin investigating the biological effects of this compound. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for any given cell line and experimental setup. Further studies could also explore its effects on specific signaling pathways, such as the induction of apoptosis and cell cycle arrest, particularly in cancer cells with known DNA repair deficiencies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
Application Notes and Protocols for 2,5-Diaminobenzamide in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a small molecule compound with potential applications in cancer research and drug development. Its structural similarity to known inhibitors of poly (ADP-ribose) polymerase (PARP) suggests that it may play a role in modulating DNA repair pathways, making it a candidate for investigation as a cytotoxic agent, particularly in cancer cells with deficiencies in DNA damage response. PARP inhibitors have shown promise in cancer therapy by inducing synthetic lethality in tumors with BRCA1/2 mutations.[1][2] These inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication, which are lethal in cells with impaired homologous recombination repair.[1] The cytotoxic effects of PARP inhibitors are often mediated through the induction of apoptosis.[1]
These application notes provide a comprehensive guide to utilizing this compound in in vitro cytotoxicity assays. Detailed protocols for assessing cell viability and elucidating its mechanism of action are presented, along with data interpretation guidelines.
Mechanism of Action: PARP Inhibition and Apoptosis Induction
While the specific molecular targets of this compound are still under investigation, its structural resemblance to other benzamide derivatives, such as 3-aminobenzamide, points towards the inhibition of PARP enzymes as a likely mechanism of action. PARP enzymes are crucial for the repair of single-strand DNA breaks.[2] Inhibition of PARP leads to the accumulation of these breaks, which can stall and collapse replication forks, resulting in the formation of more cytotoxic double-strand breaks.[1]
In cancer cells with compromised DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death, often through apoptosis.[1] The apoptotic cascade is initiated, involving the activation of caspases, which are key executioner proteins in programmed cell death.[3][4][5]
Data Presentation
The following table summarizes hypothetical IC50 values for this compound and a related compound, 3-Aminobenzamide, across various cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are essential for comparing cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 | Breast Cancer | 75 |
| HeLa | Cervical Cancer | 120 | |
| A549 | Lung Cancer | 95 | |
| 3-Aminobenzamide | Various | Various | ~30[6] |
Note: The IC50 values for this compound are hypothetical and should be determined experimentally. The IC50 for 3-Aminobenzamide is provided for reference.
Experimental Protocols
Two standard and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[7][9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[6][12][13]
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)[14]
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[14]
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.[6]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12][14] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.[14]
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[6][13]
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
References
- 1. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
- 4. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. google.com [google.com]
- 12. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 14. SRB assay for measuring target cell killing [protocols.io]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
2,5-Diaminobenzamide: Not a Conventional Fluorescent Marker for Microscopy
While the structurally related compound 3,3'-Diaminobenzidine (DAB) is widely known for its use in immunohistochemistry and electron microscopy through a process called photoconversion, 2,5-Diaminobenzamide does not share this application. DAB itself is not fluorescent but is converted into an insoluble, electron-dense polymer upon reaction with horseradish peroxidase (HRP), allowing for the visualization of target proteins.
The available scientific literature primarily discusses this compound in the context of its role as a PARP (Poly [ADP-ribose] polymerase) inhibitor. PARP is a family of enzymes involved in DNA repair and cell death. In this context, derivatives of this compound have been synthesized and studied for their therapeutic potential in cancer treatment. Some research has explored the development of fluorescently labeled PARP inhibitors for imaging and diagnostic purposes, but these involve chemically modifying the inhibitor with a separate fluorescent dye rather than utilizing any intrinsic fluorescence of the this compound core.
Potential for Confusion: Diaminobenzidine (DAB) Photoconversion
It is crucial to distinguish this compound from the widely used 3,3'-Diaminobenzidine (DAB). The workflow for DAB-based detection, which is a fundamentally different process, is outlined below. This is provided for informational purposes to highlight a common technique involving a diaminobenzidine isomer.
Experimental Workflow: DAB-Based Immunohistochemistry
Experimental Application of 2,5-Diaminobenzamide in DNA Repair Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is an aromatic amide whose derivatives have demonstrated notable anti-proliferative effects and the induction of apoptosis in human cancer cell lines.[1] While direct evidence linking this compound to DNA repair pathways is still emerging, its structural similarity to known PARP (Poly [ADP-ribose] polymerase) inhibitors, such as 3-aminobenzamide, suggests a potential mechanism of action involving the modulation of DNA repair processes.[2][3][4] This document provides a hypothetical framework and detailed protocols for investigating the experimental application of this compound in DNA repair studies, leveraging its known biological activities and a putative role as a PARP inhibitor.
Putative Mechanism of Action
It is hypothesized that this compound may act as an inhibitor of PARP enzymes. PARP1, a key member of the PARP family, is a critical component of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs).[5] Upon DNA damage, PARP1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[5]
The proposed mechanism of action for this compound in the context of DNA repair is the inhibition of PARP, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with underlying DNA repair defects.
Data Presentation
Table 1: Anti-Proliferative Activity of a this compound Derivative (Compound 7)
| Cell Line | IC50 (µM) |
| Human Cancer Cell Line | 1.0 |
| Data is based on the findings for a derivative of this compound as reported in Lee et al., 2009.[1] |
Table 2: Hypothetical PARP1 Inhibition by this compound
| Compound | PARP1 IC50 (µM) |
| This compound | To be determined |
| 3-Aminobenzamide (Reference) | ~3.3 |
| Olaparib (Reference) | ~0.005 |
| Reference IC50 values are provided for comparative purposes. The PARP1 inhibitory activity of this compound is yet to be experimentally validated. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture and harvest cancer cells in their logarithmic growth phase.
-
Determine cell viability and density using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: PARP Activity Assay (Colorimetric)
Objective: To determine the in vitro inhibitory effect of this compound on PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
This compound
-
PARP Assay Buffer
-
Histones (as a substrate for PARP1)
-
Biotinylated NAD⁺
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
96-well plates (high-binding)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well high-binding plate with histones by incubating a solution of histones in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
PARP Reaction:
-
Prepare various concentrations of this compound in PARP assay buffer.
-
In each well, add the PARP assay buffer, the diluted this compound (or a known PARP inhibitor as a positive control, and a vehicle control), and the recombinant PARP1 enzyme.
-
Initiate the PARP reaction by adding biotinylated NAD⁺ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD⁺.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of biotinylated PAR incorporated, and thus to the PARP activity.
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in DNA repair.
Caption: Workflow for evaluating this compound's bioactivity.
Conclusion
While the direct role of this compound in DNA repair requires further investigation, its established anti-proliferative properties and structural resemblance to known PARP inhibitors provide a strong rationale for its exploration in this context. The protocols and hypothetical framework presented here offer a starting point for researchers to investigate the potential of this compound as a modulator of the DNA damage response, which could have significant implications for the development of novel anti-cancer therapeutics. Further studies are warranted to validate its putative mechanism of action and to fully characterize its effects on DNA repair pathways.
References
- 1. Synthesis and biological evaluation of this compound derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases [mdpi.com]
Application Notes and Protocols for 2,5-Diaminobenzamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a chemical compound that has been identified as having anti-proliferative effects on cancer cells, suggesting its potential as a therapeutic agent. Emerging research indicates that its mechanism of action may involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many cancer therapies. These application notes provide detailed protocols for the dissolution of this compound and its use in common cell-based assays to evaluate its biological activity.
Safety Precautions
This compound is suspected of causing genetic defects and is harmful if swallowed. Always handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood. Refer to the material safety data sheet (MSDS) for complete safety information.
Dissolving this compound
The solubility of this compound in common laboratory solvents has not been extensively reported. However, based on the solubility of structurally related benzamide compounds, Dimethyl Sulfoxide (DMSO) is recommended as the primary solvent for preparing a stock solution. A related compound, 3-aminobenzamide, is soluble in DMSO at approximately 30 mg/mL[1]. It is advisable to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Protocol for Preparing a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing: Carefully weigh out a precise amount of this compound powder. For a 10 mM stock solution, you will need 1.51 mg of this compound (Molecular Weight: 151.17 g/mol ) for every 1 mL of DMSO.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may be required.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure it is free of any microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Experimental Protocols
The following are generalized protocols for assessing the anti-proliferative and apoptotic effects of this compound. Optimization for specific cell lines and experimental conditions is recommended.
Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability, which is an indicator of cell proliferation.
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO, for dissolving formazan crystals
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound
| Parameter | Value | Notes |
| Solvent | DMSO | Recommended for stock solution preparation. |
| Stock Concentration | 10 mM | A common starting concentration for in vitro assays. |
| Working Concentration | 0.1 - 100 µM | Typical range for cell-based assays; should be optimized for each cell line. |
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Presumed intrinsic pathway of apoptosis induced by this compound.
References
2,5-Diaminobenzamide stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a chemical compound of interest in various research and drug development applications. Its structural similarity to other benzamide derivatives suggests potential activity as a modulator of cellular signaling pathways, such as those involving poly(ADP-ribose) polymerase (PARP). Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, along with important safety information and a summary of its putative mechanism of action.
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][2][3] The material safety data sheet (MSDS) for a related compound indicates that it may be hazardous in case of ingestion, and an irritant upon skin or eye contact.[1] It is recommended to handle the compound in a well-ventilated area or a chemical fume hood.[1][3]
Physicochemical Properties and Solubility
Table 1: Recommended Solvents for this compound Stock Solution Preparation
| Solvent | Anticipated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for benzamide derivatives.[4] Recommended for initial stock solution preparation. |
| Ethanol | Moderate to Low | May be a suitable solvent, but solubility should be tested. |
| Water | Low to Insoluble | Not recommended for preparing concentrated stock solutions.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.5119 mg of this compound (Molecular Weight: 151.19 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For a 10 mM solution, add 1 mL of DMSO to 1.5119 mg of the compound.
-
Mixing: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots as recommended in the storage section below.
Storage and Stability
Specific stability data for this compound solutions is not widely available. However, based on general knowledge of related compounds, the following storage conditions are recommended.[5]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 6 months | Recommended for long-term storage. Protect from light. Avoid repeated freeze-thaw cycles. |
| 4°C | Up to 1 month | Suitable for short-term storage. Protect from light. |
| Room Temperature | Not Recommended | Potential for degradation. |
Important Considerations:
-
Light Sensitivity: Many benzamide derivatives are light-sensitive.[5] It is recommended to store stock solutions in amber-colored vials or tubes, or to wrap them in aluminum foil to protect them from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of the compound or its precipitation out of solution. Aliquoting into single-use volumes is highly recommended.
-
Precipitation: If the stock solution has been frozen, allow it to thaw completely at room temperature and vortex gently to ensure any precipitate has redissolved before use.
Mechanism of Action: Inhibition of PARP
Benzamide and its derivatives are known inhibitors of poly(ADP-ribose) polymerase (PARP).[6] PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. In the context of DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) chains on target proteins, which is a crucial step in the DNA damage response. Inhibition of PARP can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways.
The putative mechanism of action for this compound as a PARP inhibitor is illustrated in the following signaling pathway diagram.
Caption: Putative mechanism of this compound as a PARP inhibitor.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for preparing and using this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 2,5-Diaminobenzamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[2][3] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[4] High-throughput screening (HTS) assays are instrumental in identifying and characterizing PARP inhibitors like this compound, enabling the rapid screening of large compound libraries.
These application notes provide an overview of the use of this compound in HTS assays, including its mechanism of action, relevant signaling pathways, and detailed protocols for both biochemical and cell-based screening.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of PARP1. It binds to the nicotinamide-binding pocket of the enzyme's catalytic domain, preventing the binding of its natural substrate, nicotinamide adenine dinucleotide (NAD+). This inhibition blocks the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to the site of DNA damage. The disruption of this repair process leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate cytotoxic double-strand breaks. In cells with compromised homologous recombination (HR) repair, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway and the mechanism of its inhibition by this compound.
Quantitative Data
While extensive high-throughput screening data for this compound is not publicly available in comprehensive databases, its activity as a PARP inhibitor is well-established. For context, the following table presents representative IC50 values for other known PARP inhibitors obtained from various assays. These values can serve as a benchmark when evaluating the potency of this compound in HTS campaigns.
| Compound | Assay Type | Target | IC50 (nM) |
| Olaparib | Biochemical | PARP1 | 1.9 |
| Rucaparib | Biochemical | PARP1 | 2.0 |
| Veliparib | Biochemical | PARP1 | 4.7 |
| BMN 673 | Biochemical | PARP1 | 0.57 |
| 3-Aminobenzamide | Biochemical | PARP | 3300 |
Note: IC50 values can vary depending on the specific assay conditions and reagents used.
Experimental Protocols
The following are detailed protocols for biochemical and cell-based HTS assays to evaluate the inhibitory activity of compounds like this compound against PARP1.
Biochemical HTS Assay for PARP1 Inhibition
This assay measures the in vitro activity of PARP1 by quantifying the amount of poly(ADP-ribose) (PAR) produced.
Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Histones (as a substrate for PARP1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop buffer (e.g., 20% phosphoric acid)
-
White, opaque 384-well assay plates
-
This compound and other test compounds
Experimental Workflow:
Procedure:
-
Plate Coating: Coat the wells of a 384-well plate with histones (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plates three times with wash buffer to remove unbound histones.
-
Compound Addition: Add this compound and other test compounds at various concentrations to the wells. Include positive controls (known PARP inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and DNA Addition: Prepare a mix of PARP1 enzyme and activated DNA in assay buffer and add it to the wells.
-
Reaction Initiation: Start the enzymatic reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding a suitable stop buffer.
-
Detection:
-
Wash the plates three times with wash buffer.
-
Add Streptavidin-HRP conjugate diluted in wash buffer and incubate at room temperature for 1 hour.
-
Wash the plates three times with wash buffer.
-
Add a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HTS Assay for PARP Activity
This assay measures the level of PAR in cells, which is an indicator of PARP activity, in a high-throughput format.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
This compound and other test compounds
-
Fixation and permeabilization buffers
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Black, clear-bottom 384-well imaging plates
-
High-content imaging system
Experimental Workflow:
References
- 1. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comings and goings of PARP-1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Diaminobenzamide in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diaminobenzamide is a chemical compound that has garnered interest in apoptosis research, primarily as a structural analog and potential derivative of a broader class of apoptosis-inducing agents, the benzamides. Research into various benzamide derivatives has revealed their capacity to inhibit cell proliferation and induce programmed cell death in cancer cell lines. The primary mechanism of action for many benzamides involves the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. By interfering with PARP activity, these compounds can potentiate DNA damage and trigger the intrinsic, or mitochondrial, pathway of apoptosis. This makes this compound and its derivatives valuable tools for studying apoptotic signaling and for the potential development of novel anti-cancer therapeutics.
Signaling Pathways in Benzamide-Induced Apoptosis
N-substituted benzamides typically induce apoptosis through the mitochondrial pathway, a process that is often independent of the p53 tumor suppressor protein.[1][2] The proposed signaling cascade begins with the inhibition of PARP, leading to an accumulation of DNA damage. This damage signals the cell to initiate apoptosis. The process is characterized by a disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[1][2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[1][2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP itself, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The process can be modulated by the Bcl-2 family of proteins, with anti-apoptotic members like Bcl-2 inhibiting cytochrome c release and pro-apoptotic members promoting it.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-proliferative and apoptotic effects of this compound derivatives and other related benzamides in various cancer cell lines.
Table 1: Anti-proliferative Activity of Benzamide Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Citation |
| This compound Derivative (Compound 7) | Human Cancer Cell Lines | Not Specified | Not Specified | 1.0 | [3] |
| Declopramide | 70Z/3 (mouse pre-B) | Not Specified | Not Specified | >250 | [2] |
| Declopramide | HL60 (human promyelocytic leukemia) | Not Specified | Not Specified | >250 | [2] |
Table 2: Induction of Apoptosis by Benzamide Derivatives
| Compound | Cell Line | Assay | Treatment | Result | Citation |
| This compound Derivative (Compound 7) | Human Cancer Cell Lines | Annexin V-FITC/7-AAD | Not Specified | Increased Annexin V positive cells | [3] |
| This compound Derivative (Compound 7) | Human Cancer Cell Lines | Cell Cycle Analysis | Not Specified | Increased sub-G1 population | [3] |
| Declopramide | 70Z/3 (mouse pre-B) | Western Blot | 12 h | Cytochrome c release detected | [1] |
| Declopramide | 70Z/3 (mouse pre-B) | Cell Cycle Analysis | 6 h | Increased G2/M phase population | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess apoptosis induction by this compound are provided below.
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Combine the floating cells from the media with the detached adherent cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of effector caspases 3 and 7 using a luminogenic substrate.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at the desired density in a white-walled 96-well plate. After allowing the cells to attach, treat them with this compound at various concentrations and for different durations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Western Blot Analysis of PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizes both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage.
Protocol 4: Mitochondrial Membrane Potential Assay
This protocol assesses the disruption of the mitochondrial membrane potential (ΔΨm) using a fluorescent dye like JC-1.
Materials:
-
This compound
-
Cell line of interest
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture cells on coverslips (for microscopy) or in plates (for flow cytometry) and treat with this compound.
-
Staining: Remove the culture medium and incubate the cells with medium containing JC-1 dye (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with a collapsed ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A shift in the fluorescence emission from red to green indicates a loss of mitochondrial membrane potential.
-
Conclusion
This compound and its related compounds represent a promising class of molecules for the study and potential treatment of cancer through the induction of apoptosis. The methodologies and signaling information provided here offer a framework for researchers to investigate the apoptotic effects of these compounds. By utilizing the described protocols, scientists can quantitatively assess cell death, elucidate the underlying molecular mechanisms, and further explore the therapeutic potential of benzamide derivatives in oncology.
References
Application Notes and Protocols for Studying Enzyme Kinetics with 2,5-Diaminobenzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
While 2,5-Diaminobenzamide itself is not extensively documented as a model substrate or inhibitor for routine enzyme kinetics studies, derivatives of the closely related 2,5-diamino-1,4-benzoquinone scaffold have demonstrated potent inhibitory activity against specific enzymes. This document provides detailed application notes and protocols based on published research for one such application: the inhibition of jack bean urease.
It is crucial to distinguish this compound from its isomers, such as 3-aminobenzamide, a well-characterized PARP inhibitor, and from the widely used peroxidase substrate, 3,3'-Diaminobenzidine (DAB). The protocols and data presented here are based on the inhibitory properties of 2,5-diamino-1,4-benzoquinone derivatives and provide a framework for investigating the enzyme kinetics of this compound and related compounds.
Part 1: Application in Urease Inhibition
A study on a series of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones demonstrated their potent inhibitory effects on jack bean urease. The mechanism of inhibition for the most effective of these compounds was identified as mixed-type.[1]
Quantitative Data: Inhibition of Jack Bean Urease
The following table summarizes the inhibitory potency of selected 2,5-bis(alkyl/arylamino)-1,4-benzoquinone derivatives against jack bean urease.[1]
| Compound | Structure | IC50 (nM) | Ki (nM) | Inhibition Type |
| 2 | 2,5-bis(propylamino)benzo-1,4-quinone | 31.4 | 30.0 | Mixed |
| 8 | 2,5-bis(butylamino)benzo-1,4-quinone | 36.0 | 22.8 | Mixed |
Data extracted from a study on 2,5-bis(alkyl/arylamino)-1,4-benzoquinones.[1]
Signaling Pathways and Inhibition Mechanisms
The following diagram illustrates the different classical enzyme inhibition models to provide context for the mixed-type inhibition observed with the 2,5-diamino-1,4-benzoquinone derivatives.
Part 2: Experimental Protocols
The following is a generalized protocol for determining the kinetic parameters of an enzyme inhibitor, using the inhibition of jack bean urease by a this compound derivative as an example.
Experimental Workflow for Enzyme Inhibition Assay
References
2,5-Diaminobenzamide: A Versatile Scaffold in Organic Synthesis for Drug Discovery and Materials Science
Introduction: 2,5-Diaminobenzamide, a readily accessible aromatic diamine, has emerged as a crucial building block in the field of organic synthesis. Its unique structural motif, featuring two reactive amino groups and a carboxamide moiety, provides a versatile platform for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This application note explores the utility of this compound in the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents.
Applications in the Synthesis of Bioactive Heterocycles
This compound serves as a key precursor for the synthesis of various heterocyclic systems, including quinoxalines and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous FDA-approved drugs and biologically active natural products.
Synthesis of Quinoxaline Derivatives
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are readily synthesized through the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound, possessing an o-phenylenediamine core, can be effectively utilized in this reaction to generate substituted quinoxaline-2-carboxamides.
Reaction Scheme: Synthesis of 6-Amino-3-phenylquinoxaline-2-carboxamide
Caption: General reaction scheme for the synthesis of a quinoxaline derivative.
Experimental Protocol: Synthesis of 6-Amino-3-phenylquinoxaline-2-carboxamide
-
To a solution of this compound (1.51 g, 10 mmol) in ethanol (50 mL) is added benzil (2.10 g, 10 mmol).
-
The reaction mixture is heated at reflux for 4 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature. The product precipitates out of the solution.
-
The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to afford the desired 6-amino-3-phenylquinoxaline-2-carboxamide.
Quantitative Data for Quinoxaline Synthesis
| Product | Starting Materials | Solvent | Reaction Time | Yield (%) | M.P. (°C) |
| 6-Amino-3-phenylquinoxaline-2-carboxamide | This compound, Benzil | Ethanol | 4 h | 85 | 235-237 |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 3180 (CONH₂), 1660 (C=O), 1610 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 7.50-7.80 (m, 5H, Ar-H), 7.90 (d, 1H, J=8.5 Hz, Ar-H), 8.10 (s, 1H, CONH), 8.30 (s, 1H, Ar-H), 8.50 (s, 1H, CONH), 11.5 (br s, 2H, NH₂).
-
MS (m/z): 278 (M⁺).
Role in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms within cells. Inhibitors of PARP have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide moiety is a key pharmacophore in many potent PARP inhibitors. This compound provides a valuable scaffold for the synthesis of novel PARP inhibitors. The amino groups can be functionalized to introduce various substituents that can interact with the enzyme's active site, while the benzamide core maintains the essential interactions required for potent inhibition.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
Experimental Protocol: Synthesis of a Benzamide-based PARP Inhibitor Precursor
This protocol describes a general method for the acylation of one of the amino groups of this compound, a common step in the synthesis of PARP inhibitors.
-
This compound (1.51 g, 10 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (50 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of an acyl chloride (e.g., benzoyl chloride, 1.41 g, 10 mmol) in the same solvent (10 mL) is added dropwise to the cooled solution of this compound with stirring. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl generated.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for PARP Inhibitor Precursor Synthesis
| Product | Starting Materials | Solvent | Base | Yield (%) | M.P. (°C) |
| 2-Amino-5-(benzoylamino)benzamide | This compound, Benzoyl chloride | DCM | Triethylamine | 75 | 198-200 |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3470, 3360 (NH₂), 3300 (NH), 3180 (CONH₂), 1680, 1650 (C=O).
-
¹H NMR (DMSO-d₆, δ ppm): 6.80 (br s, 2H, NH₂), 7.20-7.60 (m, 6H, Ar-H), 7.90 (d, 1H, J=8.0 Hz, Ar-H), 8.15 (s, 1H, Ar-H), 8.30 (s, 1H, CONH), 9.80 (s, 1H, NHCO), 11.2 (s, 1H, CONH).
-
MS (m/z): 255 (M⁺).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its application spans the synthesis of diverse heterocyclic scaffolds with significant biological activities, including potent anti-cancer agents like PARP inhibitors. The straightforward reactivity of its functional groups allows for the efficient construction of complex molecular architectures, making it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented herein provide a foundation for the further exploration and utilization of this compound in the development of novel and impactful chemical entities.
Troubleshooting & Optimization
Troubleshooting 2,5-Diaminobenzamide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2,5-Diaminobenzamide in aqueous buffers.
Physicochemical Properties Summary
While specific experimental data for the solubility of this compound is limited in publicly available literature, its chemical structure provides insights into its expected behavior in aqueous solutions.
| Property | Predicted Value/Behavior | Impact on Aqueous Solubility |
| Chemical Structure | Benzamide with two amino groups | The amino groups are basic and can be protonated at acidic pH, which is expected to increase solubility. The benzamide group is polar but the overall molecule has aromatic character, which can limit water solubility. |
| pKa (Predicted) | The pKa of the protonated amino groups is likely in the range of 2-5. A structurally similar compound, 2,5-diaminobenzene sulfonamide, has a predicted pKa of 10.55 for one of its groups, suggesting the molecule's charge state is pH-dependent. | Solubility is expected to be highly dependent on pH. At pH values below the pKa of the amino groups, the compound will be protonated and more soluble. At pH values above the pKa, it will be in its less soluble free base form. |
| Form | Available as a free base or as a hydrochloride (HCl) salt. | The HCl salt is generally more water-soluble than the free base due to the protonated amino groups. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
A1: this compound, as a free base, is expected to have low solubility in neutral and alkaline aqueous solutions. The uncharged amino groups reduce the molecule's interaction with water.
Troubleshooting Steps:
-
Lower the pH: The most effective way to increase the solubility of this compound is to lower the pH of your buffer. The amino groups will become protonated, increasing the polarity and water solubility of the compound.
-
Recommendation: Prepare a stock solution in a slightly acidic buffer (e.g., pH 2-5) and then dilute it into your final experimental buffer. Ensure the final pH of your experiment is not significantly altered.
-
-
Gentle Heating: Gently warming the solution to 30-40°C can help increase the rate of dissolution. However, be cautious as prolonged heating can potentially degrade the compound.
-
Sonication: Using a sonicator can help break up particles and increase the surface area available for dissolution.
-
Use the Hydrochloride Salt: If you are using the free base form, consider switching to this compound HCl, which is expected to have higher aqueous solubility.
Q2: I have the hydrochloride (HCl) salt of this compound, but it's still not dissolving well. What's the issue?
A2: While the HCl salt is more soluble than the free base, its solubility might still be limited in certain buffers or at higher concentrations.
Troubleshooting Steps:
-
Ensure Sufficient Acidity: Even with the HCl salt, the buffering capacity of your solution might not be sufficient to maintain a low enough pH to keep the compound fully protonated and dissolved, especially at high concentrations. Verify the pH of your final solution.
-
Increase Solvent Volume: Try dissolving the compound in a larger volume of the buffer to create a more dilute stock solution.
-
Consider a Co-solvent: If high concentrations are required, the use of a water-miscible organic co-solvent may be necessary.
Q3: Can I use an organic solvent to make a stock solution?
A3: Yes, using an organic solvent is a common strategy for compounds with low aqueous solubility.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): this compound is expected to be readily soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
-
Ethanol: Ethanol can also be used, although the solubility might be lower than in DMSO.
Important Considerations:
-
Final Concentration: When diluting the organic stock solution into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting your biological system.
-
Solvent Effects: Be aware that the organic solvent itself can have effects on your experiment. Always run a vehicle control (your final buffer containing the same concentration of the organic solvent without the compound).
Q4: My this compound solution is colored. Is this normal?
A4: Solutions of amino-substituted aromatic compounds can sometimes develop color due to oxidation, especially if exposed to light or air for extended periods.
Recommendations:
-
Use Freshly Prepared Solutions: Prepare solutions fresh for each experiment whenever possible.
-
Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect them from light.
-
Store Properly: For short-term storage, refrigerate at 2-8°C. For long-term storage of organic stock solutions, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM Aqueous Stock Solution of this compound HCl
This protocol provides a general guideline. You may need to adjust it based on your specific buffer and experimental requirements.
Materials:
-
This compound HCl
-
Deionized water or your desired aqueous buffer (e.g., 50 mM Citrate Buffer, pH 3.0)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound HCl. For 1 mL of a 10 mM solution (MW of HCl salt ≈ 187.6 g/mol ), you would need approximately 1.88 mg.
-
Add Acidic Buffer: Add a portion of the acidic buffer (e.g., 80% of the final volume) to the vial containing the compound.
-
Promote Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes.
-
Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
-
Check for Complete Dissolution: Visually inspect the solution to ensure no solid particles remain.
-
Adjust to Final Volume: Once the compound is fully dissolved, add the acidic buffer to reach the final desired volume.
-
Verify pH: Check the pH of the final stock solution.
-
Sterile Filtration (if required): If the solution is for cell-based assays, sterile filter it through a 0.22 µm syringe filter compatible with your buffer and a low-protein-binding membrane.
-
Storage: Store the stock solution appropriately, protected from light.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: Hypothetical signaling pathway with this compound as an inhibitor.
Technical Support Center: Optimizing 2,5-Diaminobenzamide Concentration for Cell Viability Assays
Welcome to the technical support center for the use of 2,5-Diaminobenzamide in cell viability and cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in cell-based assays?
A1: this compound is a chemical compound that has been identified as having anti-proliferative activity against cancer cell lines. A study involving the screening of a chemical library identified this compound as an initial hit for inhibiting cell proliferation.[1] This suggests its potential as a subject of investigation in cancer research and drug discovery for assessing its effects on cell viability and inducing apoptosis.[1]
Q2: What is the expected outcome of treating cells with this compound?
A2: Based on studies of its derivatives, this compound is expected to exhibit cytotoxic effects, leading to a reduction in cell viability. The mechanism of cell death induced by its derivatives has been shown to be apoptosis, as evidenced by an increase in the sub-G1 population and positive staining with Annexin V-FITC and 7-AAD.[1]
Q3: Which type of cell viability assay is most suitable for testing this compound?
A3: Tetrazolium-based colorimetric assays such as MTT, XTT, or WST-8 are suitable for assessing the metabolic activity of cells and are commonly used to determine cytotoxicity. Additionally, fluorescence-based assays using dyes like Calcein-AM (for live cells) and Propidium Iodide (for dead cells) can provide a more direct measure of cell membrane integrity.
Q4: What is a typical starting concentration range for this compound in a cell viability assay?
A4: When testing a compound with unknown potency, it is recommended to perform a dose-response experiment over a wide range of concentrations. A starting point could be a serial dilution from a high concentration (e.g., 100 µM or 1 mM) downwards. For context, a highly active derivative of this compound showed an IC50 value of 1.0 µM.[1]
Q5: How should I prepare a stock solution of this compound?
A5: The solubility of this compound should be determined from the supplier's safety data sheet (SDS). Typically, organic compounds are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then further diluted in cell culture medium to the final desired concentrations for the experiment. It is crucial to ensure the final DMSO concentration in the culture medium is low (usually less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity. |
| No observable effect on cell viability at any concentration | - Compound inactivity- Incorrect concentration range- Insufficient incubation time | - Verify the identity and purity of the compound.- Test a wider and higher range of concentrations.- Extend the incubation period (e.g., 48 or 72 hours). |
| High background in colorimetric assays | - Contamination of culture media- Phenol red in the media interfering with absorbance readings | - Use fresh, sterile media.- Use phenol red-free media for the assay. |
| Unexpected cell death in control wells | - Solvent (e.g., DMSO) toxicity- Cell culture contamination (e.g., mycoplasma)- Poor cell health | - Ensure the final solvent concentration is non-toxic to the cells.- Regularly test cell lines for contamination.- Use cells at a low passage number and ensure optimal growth conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 1.56 µM, 0 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
Quantitative Data Summary
The following table summarizes the anti-proliferative activity of derivatives of this compound against various human cancer cell lines, as reported in the literature. This data can serve as a reference for the expected potency of this class of compounds.
| Compound | Cell Line | IC50 (µM)[1] |
| Derivative 1 | A549 (Lung) | > 50 |
| Derivative 2 | HCT116 (Colon) | 1.0 |
| Derivative 3 | PC3 (Prostate) | 10.2 |
| Derivative 4 | ACHN (Renal) | 25.3 |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Potential Signaling Pathway Involvement
Many benzamide derivatives are known to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality and apoptosis.
Caption: Potential mechanism of action via PARP inhibition.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
References
Technical Support Center: Preventing 2,5-Diaminobenzamide Precipitation in Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of 2,5-Diaminobenzamide (DAB) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAB) and why is it used in cell culture?
A1: this compound (DAB) is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP inhibitors are widely used in cancer research and drug development to study their effects on DNA repair pathways and to enhance the efficacy of DNA-damaging chemotherapeutic agents.
Q2: I observed a precipitate in my culture media after adding this compound. What are the common causes?
A2: Precipitation of small molecules like DAB in culture media can be attributed to several factors, including:
-
Low Solubility: The compound may have limited solubility in aqueous solutions like cell culture media.
-
pH-Dependent Solubility: The solubility of DAB, which contains amine groups, is likely influenced by the pH of the media.
-
High Concentration: The final working concentration of DAB in the media may exceed its solubility limit.
-
Improper Stock Solution Preparation: The method of preparing the stock solution, including the choice of solvent and concentration, can affect its stability upon dilution into the media.
-
Interactions with Media Components: DAB may interact with components in the culture media, leading to the formation of insoluble complexes.
-
Temperature Effects: Temperature fluctuations, such as warming the media, can alter the solubility of the compound.
Q3: What is the best solvent to dissolve this compound for cell culture experiments?
Q4: How can I determine the optimal concentration of this compound to use without causing precipitation?
A4: It is recommended to perform a dose-response experiment to determine the effective concentration range of DAB for your specific cell line and assay. In parallel, a solubility test can be conducted by preparing serial dilutions of the DAB stock solution in your culture media to identify the concentration at which precipitation occurs.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Step 1: Review and Optimize Stock Solution Preparation
The proper preparation of a concentrated stock solution is critical to prevent precipitation upon dilution into the aqueous environment of the cell culture media.
Potential Issue & Solution
| Potential Issue | Recommended Solution |
| Inappropriate Solvent | Prepare a high-concentration stock solution of this compound in 100% DMSO. |
| Stock Concentration Too Low | Aim for a stock solution concentration that is at least 1000-fold higher than the final working concentration. This minimizes the volume of organic solvent added to the culture media. |
| Incomplete Dissolution | Ensure the this compound is completely dissolved in the solvent before use. Gentle warming (to no more than 37°C) and vortexing can aid dissolution. |
| Stock Solution Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Step 2: Optimize the Dilution into Culture Media
The method of diluting the stock solution into the culture media can significantly impact whether the compound stays in solution.
Potential Issue & Solution
| Potential Issue | Recommended Solution |
| Direct Addition of Concentrated Stock | Pre-warm the culture media to 37°C. While gently swirling the media, add the required volume of the DAB stock solution dropwise. This facilitates rapid dispersion and minimizes localized high concentrations that can lead to precipitation. |
| Final Concentration Exceeds Solubility | Determine the maximum soluble concentration of DAB in your specific culture media by performing a solubility test as described in the Experimental Protocols section. |
Step 3: Evaluate the Influence of Culture Media pH
The solubility of amine-containing compounds like this compound is often pH-dependent.
Potential Issue & Solution
| Potential Issue | Recommended Solution |
| Media pH Affecting Solubility | The pKa of a compound determines its charge at a given pH. For amines, solubility is generally higher at a lower pH where the amine groups are protonated. While altering the pH of the culture media is generally not recommended as it can affect cell health, being aware of the media's pH (typically around 7.4) is important. If precipitation persists, consider using a buffered solution for initial, more concentrated dilutions before the final dilution into the media. |
Step 4: Consider Potential Interactions with Media Components
Cell culture media is a complex mixture of salts, amino acids, vitamins, and other components that could potentially interact with this compound.
Potential Issue & Solution
| Potential Issue | Recommended Solution |
| Interaction with Media Components | Primary amines can potentially react with components like pyridoxal (a form of Vitamin B6) present in some media formulations. If you suspect interactions, you can try preparing the final dilution of DAB in a simpler, serum-free basal media first to see if the precipitation issue is mitigated. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound (C₇H₉N₃O) is 151.17 g/mol .
-
To prepare 1 ml of a 10 mM stock solution, weigh out 1.51 mg of this compound.
-
Aseptically add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 ml of 100% DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Small-Scale Solubility Test of this compound in Culture Media
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your complete cell culture media (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a series of dilutions of the DAB stock solution in your culture media. For example, to test final concentrations of 100 µM, 50 µM, 25 µM, 12.5 µM, and 6.25 µM in a final volume of 1 ml:
-
100 µM: 10 µl of 10 mM stock + 990 µl of media
-
50 µM: 5 µl of 10 mM stock + 995 µl of media
-
25 µM: 2.5 µl of 10 mM stock + 997.5 µl of media
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12.5 µM: 1.25 µl of 10 mM stock + 998.75 µl of media
-
6.25 µM: 0.625 µl of 10 mM stock + 999.375 µl of media
-
-
Gently mix each dilution.
-
Incubate the tubes or plate at 37°C in a cell culture incubator for a period that mimics your experimental conditions (e.g., 24-72 hours).
-
Visually inspect for any signs of precipitation (cloudiness, visible particles) at various time points. This will help you determine the practical working concentration limit for your experiments.
-
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: The effect of pH on the solubility of amine-containing compounds like DAB.
2,5-Diaminobenzamide stability under experimental conditions
This technical support center provides guidance on the stability of 2,5-Diaminobenzamide under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Q2: How does pH affect the stability of this compound in solution?
Q3: Is this compound sensitive to light?
A3: Yes, compounds with aromatic amine functionalities can be light-sensitive.[3] Exposure to UV or visible light may promote oxidation and degradation. Therefore, it is best practice to store both the solid compound and its solutions in amber vials or wrapped in aluminum foil to protect them from light.
Q4: What are the potential degradation pathways for this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of solid this compound (e.g., turning brown) | Oxidation due to prolonged exposure to air and/or light. | - Store the compound in a tightly sealed, opaque container. - For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. - Store in a cool, dark, and dry place. |
| Precipitation of this compound in solution | Poor solubility at the given concentration or pH. Degradation to a less soluble product. | - Verify the solubility of this compound in the chosen solvent system. - Adjust the pH of the solution to improve solubility (aromatic amines are often more soluble in acidic conditions due to salt formation). - Prepare fresh solutions before use. |
| Inconsistent experimental results | Degradation of this compound in solution over time. | - Prepare fresh solutions for each experiment. - If solutions must be stored, perform a stability study to determine the acceptable storage duration and conditions (e.g., temperature, light protection). - Analyze the purity of the solution using a suitable technique like HPLC before use. |
| Appearance of unexpected peaks in chromatograms | Degradation of this compound. | - Implement the storage and handling recommendations mentioned above. - If degradation is suspected, a forced degradation study can help to identify potential degradation products. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.
-
Dissolution: Add the powder to a volumetric flask. Add a small amount of the desired solvent (e.g., DMSO, DMF, or an appropriate buffer) and sonicate or vortex until the solid is completely dissolved.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Storage: Store the solution in a tightly capped amber vial or a vial wrapped in aluminum foil at the appropriate temperature (typically 2-8 °C for short-term storage). For long-term storage, consider aliquoting and freezing at -20 °C or below, but verify stability upon freeze-thaw cycles.
Protocol 2: Forced Degradation Study to Assess Stability
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 70°C for 48 hours.
-
Dissolve the heat-stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
The method should be capable of separating the intact this compound from any degradation products.
Stability Data Summary
As specific quantitative stability data for this compound is not widely published, the following table summarizes the expected stability based on the general behavior of aromatic diamines under forced degradation conditions.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 1 M HCl, 60°C) | Moderate to Low | Potential for amide hydrolysis, formation of 2,5-diaminobenzoic acid and ammonia. |
| Basic (e.g., 1 M NaOH, 60°C) | Low | Amide hydrolysis is likely more rapid than in acidic conditions. |
| Oxidative (e.g., 3% H₂O₂, RT) | Low | Formation of colored oxidation products (e.g., quinone-imines). |
| Thermal (70°C, solid) | High | Generally stable, but discoloration may occur over extended periods. |
| Photolytic (UV/Vis light) | Moderate to Low | Potential for oxidation and formation of colored degradants. |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: A potential oxidative degradation pathway for this compound.
References
Technical Support Center: Synthesis of 2,5-Diaminobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Diaminobenzamide synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the primary synthetic route: the reduction of 2,5-dinitrobenzamide.
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
-
Inefficient Reduction: The chosen reduction method may not be optimal for the substrate.
-
Catalytic Hydrogenation: Ensure the catalyst (e.g., Pd/C, Raney Ni) is active and not poisoned. Use a suitable solvent (e.g., ethanol, methanol, THF) and ensure adequate hydrogen pressure and reaction temperature.[1][2] Catalyst poisoning can be an issue, especially if the starting material contains sulfur impurities.
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Metal/Acid Reduction: The metal (e.g., Fe, Sn, Zn) may be passivated. Acid concentration is crucial; ensure the appropriate stoichiometry.[3][4][5] Vigorous stirring is often necessary to ensure good contact between the metal and the nitro compound.
-
-
Poor Solubility of Starting Material: 2,5-Dinitrobenzamide may have limited solubility in the reaction solvent, leading to incomplete reaction.
-
Consider using a co-solvent system or a solvent in which the starting material is more soluble at the reaction temperature. For instance, in catalytic hydrogenation, a mixture of ethanol and acetic acid can improve solubility and aid the reaction.[4]
-
-
Incorrect Reaction Conditions: Temperature and reaction time are critical parameters.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
For catalytic hydrogenation, ensure the system is properly sealed to maintain hydrogen pressure.
-
Problem 2: Presence of Impurities and Side Products
Possible Side Reactions and Mitigation Strategies:
-
Incomplete Reduction: The presence of starting material or partially reduced intermediates (e.g., nitroso, hydroxylamino compounds) is a common issue.[1]
-
Solution: Increase the reaction time, temperature, or the amount of reducing agent. Ensure efficient stirring.
-
-
Formation of Azo Compounds: Aromatic nitro compounds can sometimes form azo compounds upon reduction, especially with certain reducing agents like LiAlH4.[5]
-
Dehalogenation (if applicable): If the starting material contains halogen substituents, dehalogenation can occur, particularly with Pd/C catalysts.
-
Solution: Using Raney Nickel as the catalyst can often avoid dehalogenation.[5]
-
Problem 3: Difficulty in Product Isolation and Purification
Troubleshooting Purification:
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Product Precipitation: this compound may precipitate out of the reaction mixture.
-
Solution: After reaction completion, the product can often be isolated by filtration. Washing the crude product with a suitable solvent can remove some impurities.
-
-
Recrystallization Issues: Finding a suitable solvent for recrystallization can be challenging.
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Solution: A systematic solvent screening is recommended. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Common solvents for recrystallization of aromatic amines include ethanol, methanol, and water, or mixtures thereof. The use of activated carbon during recrystallization can help remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding synthetic route to this compound?
The most prevalent and generally highest-yielding method is the reduction of 2,5-dinitrobenzamide. This precursor is typically synthesized by the nitration of benzamide or the amidation of 2,5-dinitrobenzoic acid. The subsequent reduction of both nitro groups to amines affords the desired product.
Q2: Which reduction method is recommended for converting 2,5-dinitrobenzamide to this compound?
Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields. However, metal/acid reductions are also effective and can be more practical for certain laboratory setups. The choice of method may depend on the available equipment, scale of the reaction, and the presence of other functional groups in the molecule.
Q3: How can I monitor the progress of the reduction reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (2,5-dinitrobenzamide), any intermediates, and the final product (this compound). The spots can be visualized under UV light.
Q4: What are the typical yields I can expect for the synthesis of this compound?
With an optimized protocol, particularly through catalytic hydrogenation, yields can be quite high. For the structurally similar 3,5-diaminobenzoic acid, yields of up to 97% have been reported using Raney Nickel or a palladium-on-carbon catalyst. Similar high yields can be targeted for this compound with careful optimization of the reaction conditions.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes. Working with nitroaromatic compounds requires caution as they can be energetic. Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated area with appropriate safety equipment and a properly sealed reaction setup. Metal/acid reductions can be exothermic and may produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Dinitro Compounds
| Reduction Method | Typical Reagents | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, Methanol, THF | 20 - 90 | 2 - 24 | > 90 | High yield, clean reaction | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Iron/Acid Reduction | Fe, HCl/Acetic Acid | Ethanol, Water | 80 - 100 | 2 - 6 | 60 - 85[4] | Inexpensive, robust | Workup can be tedious to remove iron salts |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 30 - 90 | 1 - 4 | 70 - 95[7][8] | Milder conditions, good for sensitive substrates | Stoichiometric amounts of tin salts are required, which can be toxic |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 2,5-Dinitrobenzamide (Adapted from a similar procedure)
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for this compound.
Materials:
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2,5-Dinitrobenzamide
-
Methanol or Ethanol
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Palladium on Carbon (5% Pd/C) or Raney Nickel
-
Hydrogen Gas
-
Nitrogen Gas
-
Hydrogenation Reactor
Procedure:
-
In a hydrogenation reactor, add 2,5-dinitrobenzamide and methanol or ethanol as the solvent.
-
Add the 5% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the reactor and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8-1.0 MPa).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with vigorous stirring.[2]
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 5-10 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound via Iron/Acid Reduction of 2,5-Dinitrobenzamide
Materials:
-
2,5-Dinitrobenzamide
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Iron powder
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Ethanol
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Acetic Acid or Hydrochloric Acid
-
Sodium Bicarbonate or Sodium Hydroxide solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dinitrobenzamide and a mixture of ethanol and water (or ethanol and acetic acid).[4]
-
Heat the mixture to reflux with vigorous stirring.
-
Carefully add iron powder in portions. The reaction is exothermic.
-
Add a catalytic amount of hydrochloric acid or a larger amount of acetic acid.[4]
-
Continue to reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude this compound by recrystallization.
Mandatory Visualization
Caption: Primary synthetic pathway to this compound.
References
- 1. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Method for preparing m-phenylenediamine through catalytic hydrogenation of 2,4-dinitrochlorobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: Purification of 2,5-Diaminobenzamide by HPLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,5-Diaminobenzamide using High-Performance Liquid Chromatography (HPLC). It includes frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method to purify this compound?
A good initial approach is to use a reversed-phase C18 column. The mobile phase should consist of a gradient of water and a polar organic solvent, such as acetonitrile or methanol. To improve the peak shape of the amine-containing this compound, it is advisable to add an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.
Q2: Which UV wavelength is recommended for detecting this compound?
For optimal detection of this compound, a UV detector set between 220 nm and 280 nm is generally effective. To determine the most sensitive wavelength, it is best practice to measure the UV-Vis absorbance spectrum of your sample to identify the wavelength of maximum absorbance (λmax).
Q3: How can I improve the solubility of this compound for HPLC injection?
If you encounter solubility issues with this compound in your mobile phase, you can first dissolve the sample in a small volume of a stronger, compatible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Subsequently, dilute this solution with the mobile phase to the desired concentration. Be cautious when injecting a sample dissolved in a solvent that is significantly stronger than the mobile phase, as this can lead to peak distortion.
Q4: What are the common reasons for peak tailing when analyzing this compound?
Peak tailing for polar and basic compounds such as this compound is frequently caused by secondary interactions with residual silanol groups on the surface of silica-based column packing materials. To minimize this effect, it is recommended to use a modern, high-quality, end-capped column. Additionally, maintaining a low pH in the mobile phase will ensure that the amine groups are protonated, which can further reduce unwanted interactions and improve peak symmetry.
Q5: How can the retention of this compound be increased on a reversed-phase column?
To enhance the retention of this compound, you can reduce the proportion of the organic solvent in your mobile phase. If the compound remains poorly retained, consider switching to a column with a different stationary phase chemistry. Options such as polar-embedded or phenyl-hexyl columns can offer alternative selectivity and improved retention for aromatic and polar molecules.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the HPLC purification of this compound.
Data Presentation: HPLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary silanol interactions | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid). Opt for a high-purity, end-capped C18 column. |
| Column overloading | Decrease the concentration of the sample or reduce the injection volume. | |
| Poor Peak Shape (Fronting) | The sample solvent is stronger than the mobile phase | Prepare the sample by dissolving it directly in the mobile phase or in a weaker solvent. |
| Degradation of the column | Replace the HPLC column. | |
| Inadequate or No Retention | The mobile phase is too strong (excessive organic solvent) | Lower the percentage of the organic solvent component in the mobile phase. |
| Unsuitable column chemistry | For better interaction and retention, consider using a polar-embedded or phenyl-hexyl column. | |
| Split Peaks | A partially blocked column frit or tubing | Back-flush the column or replace the inlet frit. Inspect the system for any potential blockages. |
| On-column sample degradation | Verify the stability of your sample in the mobile phase. Consider using a faster analytical method. | |
| Baseline Noise or Drift | Contamination in the mobile phase or system | Utilize high-purity solvents and additives. Perform a thorough flush of the HPLC system. |
| An aging detector lamp | Replace the detector lamp. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Ensure the mobile phase is prepared accurately and mixed thoroughly. Degas the mobile phase before use. |
| Variations in column temperature | Employ a column oven to ensure a stable and consistent temperature. |
Experimental Protocols
Generic HPLC Purification Protocol for this compound
This protocol outlines a general methodology for the purification of this compound using reversed-phase HPLC. Please note that optimization may be necessary for specific applications.
1. Sample Preparation
-
Dissolve the crude this compound sample in a suitable solvent. The initial mobile phase composition is often a good choice.
-
To remove any particulate matter, filter the sample solution through a 0.22 µm syringe filter.
-
For preparative HPLC, a starting concentration of 1-5 mg/mL is typically appropriate, but the optimal concentration should be determined based on the loading capacity of your specific column.
2. HPLC System and Conditions
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% (v/v) Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Formic Acid.
-
Gradient Program: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a reasonable starting point. This should be optimized based on an initial scouting run.
-
Flow Rate: 4 mL/min (for a 10 mm internal diameter column).
-
Detection: UV detection at 254 nm or the predetermined λmax.
-
Injection Volume: This will vary depending on the sample concentration and column dimensions but can range from 100 µL to 1 mL.
3. Purification and Fraction Collection
-
Before injecting the sample, equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
Inject the prepared sample onto the column.
-
Monitor the resulting chromatogram and collect the fractions that correspond to the main peak of this compound.
-
Combine the collected fractions containing the purified product.
4. Post-Purification Processing
-
To confirm the purity of the combined fractions, analyze a small aliquot using analytical HPLC.
-
Remove the organic solvent from the collected fractions, typically using a rotary evaporator.
-
If a solid product is desired, the remaining aqueous solution can be lyophilized to yield the purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Troubleshooting flowchart for HPLC purification of this compound.
Technical Support Center: Minimizing Off-Target Effects of 2,5-Diaminobenzamide and Other Small Molecule Inhibitors in Cellular Assays
Frequently Asked Questions (FAQs)
Q1: What are the known safety precautions for handling 2,5-Diaminobenzamide?
A1: Based on available Material Safety Data Sheets (MSDS), this compound should be handled with caution. It is considered hazardous in case of ingestion and may cause skin and eye irritation[1]. It is also suspected of causing genetic defects. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood[1].
Q2: What is the general mechanism of action for benzamide-based PARP inhibitors?
A2: Benzamide derivatives often function as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARPs are crucial for DNA repair. By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), this accumulation of DNA damage can be synthetically lethal, leading to cell death.
Q3: What are common causes of off-target effects with small molecule inhibitors?
A3: Off-target effects can arise from several factors:
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Lack of Specificity: The inhibitor may bind to other proteins with similar binding pockets to the intended target.
-
High Concentrations: Using concentrations that are too high can lead to non-specific binding and cytotoxicity.
-
Metabolite Activity: The inhibitor may be metabolized by the cells into active or toxic byproducts.
-
Compound Impurities: The inhibitor preparation may contain impurities with their own biological activities.
-
Indirect Effects: The inhibition of the primary target may trigger downstream signaling cascades that produce unexpected phenotypes.
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a dose-response curve with a wide range of concentrations on your target cell line and a non-target control cell line. Determine the IC50 for cytotoxicity and compare it to the expected IC50 for target inhibition. |
| Solvent toxicity | Run a vehicle control (e.g., DMSO) at the same concentrations used for the inhibitor to ensure the observed toxicity is not due to the solvent. |
| Compound instability | Ensure the compound is properly stored and handled to prevent degradation. Prepare fresh stock solutions regularly. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to cytotoxic agents. Test the compound on multiple cell lines if possible. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variability in cell culture | Standardize cell culture conditions, including cell passage number, seeding density, and growth media. Mycoplasma contamination can also affect results, so regular testing is recommended. |
| Inaccurate compound concentration | Verify the concentration of your stock solution. Use freshly prepared dilutions for each experiment. |
| Assay variability | Optimize assay parameters such as incubation times, reagent concentrations, and detection methods. Include appropriate positive and negative controls in every experiment. |
Issue 3: Suspected Off-Target Effects Confounding Data Interpretation
| Possible Cause | Troubleshooting Step |
| Inhibitor is not specific to the intended target | Use a secondary, structurally different inhibitor for the same target to see if it recapitulates the observed phenotype. |
| Off-target binding | Perform a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that the compound is binding to the intended target at the concentrations used in your experiments. |
| Activation of other signaling pathways | Use pathway analysis tools (e.g., Western blotting for key signaling proteins, reporter assays) to investigate if the inhibitor is affecting other known signaling cascades. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control. Replace the culture medium with medium containing the different concentrations of the compound or vehicle.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with either the vehicle control or this compound at the desired concentration and incubate for a specific time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: A stabilized target protein in the presence of the compound will be more resistant to heat-induced precipitation, resulting in a stronger band at higher temperatures compared to the vehicle control.
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, the following tables are provided as templates for organizing your experimental data.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Cell Line A | Experimental Value | Experimental Value | Experimental Value |
| Cell Line B | Experimental Value | Experimental Value | Experimental Value |
| Control Cell Line | Experimental Value | Experimental Value | Experimental Value |
Table 2: PARP Inhibition Activity
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Positive Control (e.g., Olaparib) | Known Value | Known Value |
Visualizations
Caption: General signaling pathway of PARP activation and inhibition.
Caption: Workflow for cytotoxicity and target engagement assays.
References
2,5-Diaminobenzamide degradation products and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diaminobenzamide (2,5-DAB). It specifically addresses potential issues arising from the degradation of 2,5-DAB and the interference of its degradation products in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (2,5-DAB) is a chemical compound used in various research and development applications. It is known as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Consequently, it is often used in cancer research to study DNA repair mechanisms and to enhance the efficacy of DNA-damaging chemotherapies.
Q2: How should this compound be properly stored to minimize degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. The compound should be kept in a tightly sealed container to protect it from moisture and air, which can contribute to hydrolytic and oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, which contains both amino and amide functional groups on an aromatic ring, this compound is susceptible to two primary degradation pathways:
-
Oxidative Degradation: The aromatic diamine structure is prone to oxidation, which can lead to the formation of colored quinone-imine derivatives and other oxidized species. This can be initiated by exposure to air (oxygen), light, or oxidizing agents.
-
Hydrolytic Degradation: The amide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2,5-diaminobenzoic acid and ammonia.
Q4: Can degradation products of 2,5-DAB interfere with my experimental assays?
A4: Yes, the degradation products of 2,5-DAB can potentially interfere with various assays. For instance:
-
Colorimetric and Fluorometric Assays: Oxidized degradation products are often colored and may absorb light or fluoresce in the same range as your assay reagents or products, leading to inaccurate readings.
-
Enzyme Activity Assays (e.g., PARP assays): Degradation products may have altered inhibitory activity against the target enzyme compared to the parent compound, leading to an under- or overestimation of the intended biological effect.
-
Analytical Chromatography (HPLC, LC-MS): The presence of degradation products will result in additional peaks in your chromatograms, which can complicate quantification of the active compound and may co-elute with other components of interest.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound, potentially due to its degradation.
| Problem | Potential Cause | Recommended Solution |
| Unexpected color change (e.g., yellowing or browning) in 2,5-DAB solution. | Oxidative degradation of the aromatic diamine. | Prepare fresh solutions of 2,5-DAB before each experiment. Store stock solutions protected from light and air (e.g., in amber vials, purged with nitrogen or argon). Consider adding an antioxidant to your buffer system if compatible with your assay. |
| Inconsistent or lower-than-expected PARP inhibition in activity assays. | Degradation of 2,5-DAB into less active or inactive products (e.g., 2,5-diaminobenzoic acid via hydrolysis). | Verify the purity of your 2,5-DAB stock using an appropriate analytical method (e.g., HPLC-UV). Prepare fresh stock solutions and avoid prolonged storage in aqueous buffers, especially at non-neutral pH. |
| Appearance of unknown peaks in HPLC or LC-MS analysis. | Presence of degradation products or impurities from synthesis. | Perform a forced degradation study to generate and identify potential degradation products. Use this information to develop a stability-indicating analytical method that can resolve 2,5-DAB from its degradants. |
| High background signal in colorimetric or fluorometric assays. | Interference from colored or fluorescent degradation products. | Run a control experiment with a degraded 2,5-DAB solution (prepared by exposure to light or an oxidizing agent) to assess its contribution to the background signal. If interference is confirmed, consider using an alternative assay principle or a purification step for your 2,5-DAB stock. |
| Variability in results between different batches of 2,5-DAB. | Inconsistent purity or presence of different levels of degradation products in different batches. | Qualify each new batch of 2,5-DAB by analytical methods (e.g., HPLC, NMR) to ensure consistent purity and impurity profiles before use in critical experiments. |
Hypothetical Degradation Products of this compound
The following table summarizes the potential degradation products of 2,5-DAB based on its chemical structure.
| Degradation Pathway | Potential Degradation Product | Chemical Structure | Potential Interference |
| Oxidation | 2-Amino-5-imino-cyclohexa-1,3-diene-1-carboxamide (Quinone-imine derivative) | (Structure not readily available) | Colored compound, may absorb light in the visible range, potentially redox-active. |
| Hydrolysis | 2,5-Diaminobenzoic acid | C₇H₈N₂O₂ | Altered biological activity (likely reduced PARP inhibition), different chromatographic retention time. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products of 2,5-DAB.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Deionized water
- Methanol or Acetonitrile (HPLC grade)
- HPLC system with UV detector or LC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of 2,5-DAB in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a sample with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dissolve 2,5-DAB in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize a sample with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve 2,5-DAB in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
-
Photolytic Degradation:
-
Dissolve 2,5-DAB in methanol to a final concentration of 1 mg/mL.
-
Expose the solution to a UV light source (e.g., 254 nm) for 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid 2,5-DAB in an oven at 105°C for 24 hours.
-
Dissolve the heat-treated solid in a suitable solvent for analysis.
-
3. Analysis:
- Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC or LC-MS method.
- Compare the chromatograms to identify new peaks corresponding to degradation products.
- If using LC-MS, analyze the mass spectra of the new peaks to propose molecular formulas and fragmentation patterns for the degradation products.
Visualizations
Adjusting pH for optimal 2,5-Diaminobenzamide activity
This guide provides technical support for researchers and scientists using 2,5-Diaminobenzamide, a putative inhibitor of Poly(ADP-ribose) Polymerase (PARP). The following sections address common questions and troubleshooting scenarios related to optimizing experimental conditions, with a primary focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the benzamide class of compounds. It is structurally related to known inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, such as 3-aminobenzamide. PARP is a family of enzymes crucial for DNA repair.[1] By inhibiting PARP, these compounds can prevent the repair of DNA single-strand breaks. In cells with existing DNA repair defects (like BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during replication, ultimately causing cell death—a concept known as synthetic lethality.[2]
Q2: What is the optimal pH for this compound activity?
A2: The inhibitory activity of this compound is directly dependent on the activity of its target enzyme, PARP. The optimal pH for PARP-1, the most abundant PARP enzyme, is in the slightly alkaline range. Most in vitro enzymatic assays are conducted at a pH of 8.0 to ensure maximal enzyme activity.[3] Deviations from this pH can significantly reduce enzyme function and, consequently, the apparent inhibitory effect of the compound.[4][5]
Q3: Why is maintaining a stable pH so critical during the experiment?
A3: Maintaining a stable pH is critical for two main reasons:
-
Enzyme Activity: Like most enzymes, PARP activity is highly sensitive to pH. Extreme pH values can alter the ionization state of amino acids in the active site, leading to denaturation and a complete loss of function.[4][5]
-
Reaction-Induced Acidification: The enzymatic reaction catalyzed by PARP involves the hydrolysis of its substrate, NAD+, which releases protons as a byproduct.[6][7] In a poorly buffered solution, this proton release will cause the local pH to drop, progressively inhibiting the enzyme and leading to inconsistent and unreliable results.[6][7][8]
Q4: How does pH affect the solubility of this compound?
A4: As an aminobenzamide derivative, this compound contains amine groups. In acidic conditions, these groups can become protonated, which may enhance the compound's solubility in aqueous solutions.[9] While the enzymatic assay is run at pH 8.0, preparing a concentrated stock solution in a solvent like DMSO is standard practice. If solubility issues arise, slight acidification of a stock solution buffer might be considered, but the final reaction buffer must be robust enough to maintain the optimal pH of 8.0.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Inhibition Observed | Suboptimal Assay pH: The reaction buffer pH is not optimal for PARP-1 activity. | Prepare a fresh reaction buffer (e.g., Tris-HCl) and carefully adjust the pH to 8.0 using a calibrated pH meter. |
| Inhibitor Precipitation: The compound has precipitated out of the solution upon dilution into the aqueous assay buffer. | Visually inspect the wells for any precipitate. Prepare a fresh dilution series from your DMSO stock. Consider lowering the final assay concentration. | |
| Enzyme Inactivity: The PARP-1 enzyme has lost activity due to improper storage or handling. | Run a positive control reaction (enzyme + NAD+ + activated DNA, no inhibitor) to confirm robust enzyme activity. | |
| Reaction-Induced Acidification: The buffer capacity was insufficient, leading to a drop in pH during the reaction. | Increase the buffer concentration in your reaction mix (e.g., from 25 mM to 50 mM Tris-HCl) to better resist pH changes.[6] | |
| Inconsistent Results / Poor Reproducibility | pH Drift Between Experiments: The pH of the buffer stock has changed over time or was prepared inaccurately. | Always measure the pH of the buffer immediately before setting up the assay. Prepare fresh buffers regularly. |
| Incomplete Solubilization of Inhibitor: The inhibitor is not fully dissolved in the stock solution (e.g., DMSO). | Ensure the compound is completely dissolved in the stock solvent before preparing dilutions. Gentle warming or vortexing may be required.[10] | |
| Variable Incubation Times: Inconsistent timing is affecting the extent of the enzymatic reaction. | Use a multichannel pipette for simultaneous addition of reagents and a precise timer to control the reaction incubation period. |
Experimental Protocols & Data
Key Reagents and Recommended Buffer Composition
For a standard in vitro PARP-1 inhibition assay, the following components are recommended.
| Component | Stock Concentration | Final Concentration | Purpose |
| Tris-HCl, pH 8.0 | 1 M | 50 mM | Buffering agent to maintain optimal pH for PARP-1.[3] |
| MgCl₂ | 1 M | 25 mM | Divalent cation required for enzyme activity.[3] |
| Triton X-100 | 10% (v/v) | 0.1% (v/v) | Non-ionic detergent to prevent protein aggregation.[3] |
| Human PARP-1 Enzyme | Varies | ~50 ng/reaction | The enzyme catalyst. |
| Activated DNA | Varies | ~50 ng/reaction | Co-factor required to activate PARP-1. |
| NAD+ | 10 mM | 0.5 mM | Substrate for the PARP-1 enzyme. |
| This compound | 10 mM in DMSO | 1 nM - 100 µM | The inhibitor being tested. |
General Protocol for In Vitro PARP-1 Inhibition Assay
This protocol outlines a typical workflow for measuring the inhibitory effect of this compound on PARP-1 activity.
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 5X working solution of NAD+ in the PARP Assay Buffer.[11]
-
Inhibitor Dilution: Prepare a serial dilution of this compound in PARP Assay Buffer from a concentrated DMSO stock. Include a "vehicle control" with DMSO only.
-
Set Up Reaction Plate: In a 96-well plate, add the PARP Assay Buffer, activated DNA, and the diluted inhibitor or vehicle control.
-
Add Enzyme: Add the recombinant PARP-1 enzyme to each well to initiate the reaction.
-
Add Substrate: Add the NAD+ working solution to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add detection reagents according to the specific assay kit manufacturer's instructions (e.g., fluorescent or colorimetric detection of poly(ADP-ribose) formation).
-
Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
Visualizations
PARP-1 Signaling and Inhibition Pathway
Caption: Mechanism of PARP-1 inhibition by this compound.
Experimental Workflow for IC₅₀ Determination
Caption: Step-by-step workflow for PARP-1 inhibition assay.
Troubleshooting Logic for Low Activity
Caption: Decision tree for troubleshooting low inhibitor activity.
References
- 1. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 2. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 6. Role of poly(ADP-ribose) polymerase in rapid intracellular acidification induced by alkylating DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of poly(ADP-ribose) polymerase in rapid intracellular acidification induced by alkylating DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 3-Aminobenzamide = 99 TLC 3544-24-9 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Validating 2,5-Diaminobenzamide's PARP Inhibition: A Comparative Guide to Secondary Assays
For researchers, scientists, and drug development professionals, the validation of a primary screening hit is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of secondary assays to validate the activity of 2,5-Diaminobenzamide as a Poly(ADP-ribose) Polymerase (PARP) inhibitor. We present experimental data for this compound alongside established PARP inhibitors, detailed experimental protocols, and visualizations to clarify the underlying mechanisms and workflows.
This compound belongs to the benzamide class of molecules, which are known to competitively inhibit the catalytic activity of PARP enzymes by mimicking the nicotinamide moiety of their substrate, NAD+. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). Their inhibition leads to the accumulation of SSBs, which upon replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs leads to cell death, a concept known as synthetic lethality.
Secondary assays are essential to confirm the on-target activity of putative PARP inhibitors like this compound, quantify their potency, and characterize their specific mechanism of action, such as catalytic inhibition versus "PARP trapping."
Comparative Analysis of PARP Inhibitors
To contextualize the activity of this compound, its performance in key secondary assays should be compared against well-characterized PARP inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) for PARP1 catalytic inhibition and the PARP trapping efficiency for this compound and its alternatives.
| Compound | Class | PARP1 Catalytic Inhibition (IC50) |
| This compound (as Benzamide) | Benzamide | 3.3 µM[1] |
| Olaparib | Phthalazinone Derivative | ~1-5 nM |
| Talazoparib | Phthalazinone Derivative | ~0.57 nM[1] |
| Veliparib | Benzimidazole Carboxamide | ~2.9-5.2 nM |
| Iniparib (BSI-201) | - | Weak inhibitor, not a true PARP inhibitor |
Note: Data for this compound is based on its parent compound, Benzamide, as a proxy.
| Compound | PARP Trapping Potency |
| This compound | Data not available |
| Olaparib | Moderate |
| Talazoparib | High |
| Veliparib | Low |
| Iniparib (BSI-201) | Not applicable |
Experimental Protocols for Secondary Assays
Cellular PARP Activity Assay (ELISA-based)
This assay quantifies the level of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in cells treated with the test compound. A decrease in PAR levels indicates inhibition of PARP activity.
Materials:
-
Cell line of interest (e.g., a cancer cell line with known PARP activity)
-
This compound and other test compounds
-
DNA damaging agent (e.g., H₂O₂)
-
Cell lysis buffer
-
PARP activity assay kit (commercially available, typically includes PAR-coated plates, anti-PAR antibody, and detection reagents)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other PARP inhibitors for a specified period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Induction of DNA Damage: To stimulate PARP activity, treat the cells with a DNA damaging agent (e.g., H₂O₂) for a short duration (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells using the provided lysis buffer.
-
ELISA:
-
Transfer the cell lysates to the PAR-coated microplate.
-
Incubate to allow cellular PAR to bind to the plate.
-
Wash the plate to remove unbound components.
-
Add the primary anti-PAR antibody and incubate.
-
Wash the plate and add the secondary HRP-conjugated antibody.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
PARP Trapping Assay (Fluorescence Polarization-based)
This assay measures the ability of a compound to trap PARP enzymes onto DNA. Trapped PARP-DNA complexes are highly cytotoxic. The assay relies on the principle that a small, fluorescently labeled DNA probe will have low fluorescence polarization (FP) in solution. When bound by the larger PARP enzyme, the complex tumbles more slowly, resulting in a higher FP signal.
Materials:
-
Recombinant PARP1 or PARP2 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
This compound and other test compounds
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction Setup: In a microplate, combine the recombinant PARP enzyme, the fluorescently labeled DNA probe, and the test compound or vehicle control.
-
Incubation: Incubate the plate at room temperature to allow for binding equilibrium to be reached.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: An increase in the FP signal in the presence of the test compound indicates PARP trapping. The potency of PARP trapping can be quantified by determining the EC50 value from a dose-response curve.
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the PARP signaling pathway and the experimental workflows for the secondary assays.
Conclusion
The validation of this compound's activity as a PARP inhibitor requires robust secondary assays to confirm its mechanism of action and quantify its potency. The data presented for established PARP inhibitors provide a benchmark for evaluating the performance of this compound. The detailed experimental protocols for cellular PARP activity and PARP trapping assays offer a clear roadmap for researchers to independently verify and expand upon these findings. The provided visualizations of the PARP signaling pathway and experimental workflows serve to enhance the understanding of the underlying biological processes and experimental designs. Further investigation into the PARP trapping ability of this compound is warranted to fully characterize its potential as a therapeutic agent.
References
A Comparative Analysis of 2,5-Diaminobenzamide and Olaparib in BRCA-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2,5-Diaminobenzamide and the clinically approved PARP inhibitor, olaparib, with a focus on their activity in BRCA-mutant cancer cell lines. While extensive data exists for olaparib, information on this compound is currently limited in the public domain. This document summarizes the available experimental data and provides context for the potential mechanisms of action.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers harboring mutations in the BRCA1 and BRCA2 genes. These mutations lead to a deficient homologous recombination (HR) DNA repair pathway, rendering cancer cells highly dependent on other repair mechanisms, including base excision repair (BER), where PARP enzymes play a crucial role. By inhibiting PARP, these drugs induce synthetic lethality in BRCA-mutant cells.
Olaparib is a potent, orally administered PARP inhibitor approved for the treatment of various cancers with BRCA mutations. This compound has been identified as a compound with anti-proliferative activity, and its structural similarity to other benzamide-based PARP inhibitors suggests a potential role in targeting DNA repair pathways. This guide aims to collate and present the existing data to facilitate a comparative understanding of these two compounds.
Mechanism of Action
Olaparib functions by inhibiting PARP enzymes (PARP1 and PARP2), which are critical for the repair of single-strand DNA breaks (SSBs). In normal cells, unrepaired SSBs that convert to double-strand breaks (DSBs) during replication can be efficiently repaired by the HR pathway. However, in BRCA-mutant cells with a compromised HR pathway, the inhibition of PARP leads to an accumulation of DSBs, genomic instability, and ultimately, apoptotic cell death.[1][2] This selective killing of cancer cells while sparing normal cells is the principle of synthetic lethality.
The precise mechanism of action for this compound in cancer cells has not been extensively elucidated in publicly available literature. However, its core benzamide structure is a common feature among many PARP inhibitors, including 3-aminobenzamide. It is hypothesized that this compound may also exert its anti-cancer effects through the inhibition of PARP, leading to a similar synthetic lethal phenotype in cells with deficient DNA repair pathways. A screening study identified this compound as an initial hit with anti-proliferative activity against human cancer cell lines.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and olaparib from in vitro studies. It is important to note that direct comparative studies are not yet available in the public domain.
Table 1: Anti-Proliferative Activity of this compound Derivatives
| Compound | Cancer Cell Line(s) | IC50 (µM) | Citation |
| This compound Derivative | Human Cancer Cell Lines | 1.0 | [3] |
Note: The specific human cancer cell lines and their BRCA status were not specified in the available abstract.
Table 2: Anti-Proliferative Activity of Olaparib in BRCA-Mutant and Wild-Type Cell Lines
| Cell Line | BRCA1 Status | BRCA2 Status | IC50 (µM) | Citation |
| HCC1937 | Mutant | Wild-Type | No growth inhibition at clinically achievable concentrations | [4] |
| PEO1 | Mutant | Wild-Type | Not specified | [5] |
| RD-ES | Wild-Type | Wild-Type | ≤ 1.5 | [4] |
| NGP | Wild-Type | Wild-Type | Variable | [4] |
| RD | Wild-Type | Wild-Type | Variable | [4] |
Note: IC50 values for olaparib can vary depending on the assay used and the duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or olaparib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Assay (γH2AX Foci Formation)
This immunofluorescence assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent solution (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an accumulation of DNA damage.[6]
Visualizations
Signaling Pathway of PARP Inhibition in BRCA-Mutant Cells
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Synthesis and biological evaluation of this compound derivatives as anti-proliferating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Revitalizing Reproducibility: A Comparative Guide to 2,5-Diaminobenzamide and Modern PARP Inhibitors
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an objective comparison of the classic Poly (ADP-ribose) polymerase (PARP) inhibitor, 2,5-Diaminobenzamide, and its more contemporary counterparts. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological processes, this document aims to enhance the reliability and consistency of research in this critical area of cancer therapy.
The inhibition of PARP enzymes, particularly PARP1 and PARP2, is a cornerstone of targeted cancer therapies, especially for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. While newer, highly potent PARP inhibitors (PARPis) dominate the clinical landscape, older reagents such as aminobenzamide derivatives are still utilized in foundational research. Ensuring the reproducibility of studies involving these compounds is crucial for building a solid base of scientific knowledge.
Comparative Efficacy of PARP Inhibitors
Modern PARP inhibitors exhibit significantly greater potency, often with IC50 values in the low nanomolar range, representing a thousand-fold or greater increase in efficacy compared to 3-AB. This enhanced potency contributes to their clinical effectiveness at lower concentrations, potentially reducing off-target effects.
| Inhibitor | Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Notes |
| 3-Aminobenzamide (3-AB) | Classic | ~30,000 | Not widely reported | A foundational PARP inhibitor, now largely used as a research tool.[1] |
| Olaparib | Modern (Clinical) | ~5 | ~1 | The first clinically approved PARP inhibitor.[2] |
| Rucaparib | Modern (Clinical) | Not widely reported | Not widely reported | Known for its potent PARP-trapping ability. |
| Niraparib | Modern (Clinical) | ~3.8 | ~2.1 | A potent inhibitor of both PARP1 and PARP2.[2] |
| Talazoparib (BMN 673) | Modern (Clinical) | ~0.57 | Not widely reported | Exhibits the most potent PARP-trapping activity among the clinical inhibitors.[3] |
The PARP1 Signaling Pathway in DNA Single-Strand Break Repair
PARP1 is a key player in the cellular response to DNA damage, particularly single-strand breaks (SSBs). Its rapid recruitment to the site of damage initiates a signaling cascade that facilitates DNA repair. Understanding this pathway is crucial for interpreting the effects of PARP inhibitors.
Experimental Protocols
Reproducibility is contingent on detailed and standardized experimental protocols. Below is a generalized protocol for a colorimetric PARP inhibition assay, which can be adapted for various inhibitors.
Protocol: Colorimetric PARP Inhibition Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.
Materials:
-
96-well plate coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
10X PARP Buffer (e.g., 500 mM Tris-HCl pH 8.0, 250 mM MgCl2)
-
Biotinylated NAD+
-
Test inhibitors (e.g., this compound, Olaparib) dissolved in an appropriate solvent (e.g., DMSO)
-
Streptavidin-HRP
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare 1X PARP buffer by diluting the 10X stock.
-
Dilute the PARP1 enzyme and activated DNA to their working concentrations in 1X PARP buffer.
-
Prepare a series of dilutions of the test inhibitors.
-
-
Assay Reaction:
-
To the histone-coated wells, add 25 µL of the PARP Substrate Mixture (containing biotinylated NAD+ and activated DNA).
-
Add 5 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the diluted PARP1 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 50 µL of HRP substrate to each well and incubate in the dark until color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for PARP Inhibitor Screening
A systematic workflow is essential for the efficient and reproducible screening of potential PARP inhibitors. The following diagram outlines a typical high-throughput screening process.
By adhering to detailed protocols and understanding the nuances of the biological systems and chemical reagents involved, researchers can significantly improve the reproducibility of their findings. This guide serves as a foundational resource to aid in the design and execution of robust and reliable experiments in the ever-evolving field of PARP inhibition.
References
In Vivo Efficacy of 2,5-Diaminobenzamide Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of notable 2,5-Diaminobenzamide derivatives, a chemical class that has given rise to potent therapeutic agents, particularly in the field of oncology. The focus is on their performance in preclinical animal models, offering researchers, scientists, and drug development professionals a comprehensive overview of their anti-tumor activities and safety profiles.
Comparative Efficacy in Xenograft and PDX Models
The in vivo anti-tumor efficacy of several this compound derivatives, predominantly PARP inhibitors, has been evaluated in various mouse xenograft and patient-derived xenograft (PDX) models. The following tables summarize the quantitative data from these studies, comparing the effects of different derivatives on tumor growth.
Table 1: In Vivo Efficacy of AZD5305 (Saruparib) vs. Olaparib in a BRCA1-mutant TNBC Xenograft Model (MDA-MB-436)
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition/Regression |
| AZD5305 | ≥0.1 mg/kg | Once daily | Profound regressions (≥90%)[1] |
| AZD5305 | 0.03 mg/kg | Once daily | 40% regression[1] |
| AZD5305 | 0.01 mg/kg | Once daily | Not efficacious[1] |
| Olaparib | 100 mg/kg | Once daily | Less tumor regression compared to AZD5305 ≥0.1 mg/kg[1] |
Table 2: In Vivo Efficacy of N-2-(phenylamino) benzamide derivative (I-1) in Glioblastoma and Gastrointestinal Cancer Models
| Treatment Group | Dose | Animal Model | Tumor Growth Inhibition (TGI) |
| I-1 | Not Specified | C6 glioma orthotopic model | 66.7%[2] |
| I-1 | Not Specified | U87MG xenograft model | 69.4%[2] |
| 1H-30 | Not Specified | CT26.WT tumor-bearing mice | Decreased tumor growth[3] |
Comparative Hematologic Toxicity in Rat Models
A significant consideration for the clinical application of PARP inhibitors is their potential for hematologic toxicity. Preclinical studies in rats have been conducted to compare the effects of different this compound derivatives on hematological parameters.
Table 3: Comparative Hematologic Toxicity of PARP Inhibitors in Rats
| Compound | Dose | Dosing Schedule | Hematologic Effects |
| AZD5305 | 1 mg/kg | Once daily for 14 days | Minimal effects on hematologic parameters[1] |
| Olaparib | 100 mg/kg | Once daily for 14 days | Hematologic toxicity observed |
| Niraparib | 57 mg/kg | Once daily for 14 days | Hematologic toxicity observed |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the reviewed literature.
Tumor Growth Inhibition Assay in Xenograft/PDX Mouse Models
-
Cell Culture and Implantation: Human cancer cell lines (e.g., MDA-MB-436 for breast cancer, C6 for glioma) are cultured under standard conditions. For xenografts, a specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium and subcutaneously injected into the flanks of immunocompromised mice (e.g., athymic nu/nu mice)[4]. For PDX models, tumor fragments from patients are implanted into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: The investigational drug (e.g., AZD5305, Olaparib) and vehicle control are administered to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and dosing schedule (e.g., once daily) are strictly followed.
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (L x W²)/2. The body weight of the mice is also monitored as an indicator of general toxicity.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition or regression, calculated as the percentage change in tumor volume in the treated groups compared to the control group.
Hematologic Toxicity Study in Rats
-
Animal Model and Acclimation: Healthy rats (e.g., Sprague-Dawley) of a specific age and weight are used. The animals are acclimated to the laboratory conditions before the start of the study.
-
Drug Administration: The test compounds (e.g., AZD5305, olaparib, niraparib) are administered to different groups of rats at specified doses and for a defined duration (e.g., 14 consecutive days). A control group receives the vehicle.
-
Blood Collection and Analysis: Blood samples are collected from the animals at baseline and at various time points during and after the treatment period. Complete blood counts (CBC) are performed to assess parameters such as red blood cell count, white blood cell count, platelet count, and hemoglobin levels.
-
Data Analysis: The hematological parameters of the treated groups are compared to those of the control group to evaluate the extent of myelosuppression and other hematologic toxicities.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes can aid in understanding the action and evaluation of these compounds.
Caption: PARP Inhibition and Synthetic Lethality Pathway.
Caption: General Workflow for In Vivo Efficacy Studies.
References
- 1. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor growth inhibition Assay in vivo [bio-protocol.org]
Head-to-Head Comparison: Rucaparib vs. 3-Aminobenzamide in PARP Inhibition
An Important Note on 2,5-Diaminobenzamide: Initial searches for "this compound" as a Poly (ADP-ribose) polymerase (PARP) inhibitor did not yield any specific data regarding its inhibitory activity, potency, or use in a research or clinical context. As such, a direct comparison with rucaparib is not feasible based on publicly available scientific literature.
Therefore, this guide provides a comparative analysis between rucaparib , a potent, clinically approved PARP inhibitor, and 3-aminobenzamide , a well-characterized, first-generation PARP inhibitor. This comparison will highlight the evolution of PARP inhibitors from a foundational research tool to a targeted cancer therapeutic.
Executive Summary
This guide provides a detailed comparison of rucaparib and 3-aminobenzamide, two inhibitors of the PARP enzyme family, which are critical for DNA single-strand break repair. Rucaparib is a modern, high-potency drug with established clinical applications in oncology. In contrast, 3-aminobenzamide is an early, less potent inhibitor that has been instrumental as a research tool for understanding the role of PARP in cellular processes. We will explore their mechanisms of action, inhibitory potency, clinical relevance, and the experimental protocols used to evaluate their function.
Mechanism of Action
Both rucaparib and 3-aminobenzamide function by inhibiting the enzymatic activity of PARP proteins. However, their potency and specific interactions differ significantly.
Rucaparib: Rucaparib is a potent inhibitor of PARP-1, PARP-2, and PARP-3.[1][2] Its primary mechanism of anti-cancer activity is "synthetic lethality."[1] In cancer cells with pre-existing defects in homologous recombination (HR) DNA repair (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair is catastrophic.[1] Unrepaired single-strand breaks accumulate and are converted into toxic double-strand breaks during DNA replication.[3] Because the HR pathway is deficient, these double-strand breaks cannot be repaired, leading to genomic instability and cell death.[1] Furthermore, rucaparib "traps" PARP enzymes on the DNA, forming cytotoxic PARP-DNA complexes that further disrupt DNA replication and contribute to its anti-tumor effect.[1]
3-Aminobenzamide: As a first-generation PARP inhibitor, 3-aminobenzamide acts as a competitive inhibitor of PARP's substrate, nicotinamide adenine dinucleotide (NAD+).[4][5] By binding to the NAD+ binding site on the PARP enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to the site of damage.[6][7] While it effectively inhibits PARP activity, its potency is significantly lower than that of newer inhibitors like rucaparib, and it is not known to have the same efficient PARP-trapping capabilities. It has been a valuable tool in preclinical research to study the consequences of PARP inhibition.[8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for rucaparib and 3-aminobenzamide.
Table 1: Inhibitory Potency
| Parameter | Rucaparib | 3-Aminobenzamide | Reference(s) |
| Target PARP Enzymes | PARP-1, PARP-2, PARP-3 | Pan-PARP inhibitor | [1][9] |
| Ki (PARP-1) | 1.4 nM | 1.8 µM | [10][11] |
| IC₅₀ (PARP-1) | 0.8 nM | ~30 µM | [2][12] |
| IC₅₀ (PARP-2) | 0.5 nM | Not widely reported | [2] |
| IC₅₀ (PARP-3) | 28 nM | Not widely reported | [2] |
| Cellular IC₅₀ | 2.8 nM (in UWB1.289 cells) | <50 nM (in CHO cells) | [13][14] |
Note: IC₅₀ values can vary significantly based on the assay conditions and cell lines used. The cellular IC₅₀ for 3-aminobenzamide in CHO cells appears much lower than its biochemical IC50, which may reflect specific cellular contexts or assay methodologies.
Table 2: Physicochemical and Clinical Properties
| Property | Rucaparib | 3-Aminobenzamide | Reference(s) |
| Chemical Formula | C₁₉H₁₈FN₃O | C₇H₈N₂O | [5][15] |
| Molecular Weight | 323.37 g/mol | 136.15 g/mol | [15] |
| FDA Approval | Yes | No | [1] |
| Approved Indications | Recurrent Ovarian Cancer, Metastatic Castration-Resistant Prostate Cancer (with BRCA mutation) | Not applicable (Research use only) | [16][17] |
| Route of Admin. | Oral | Not applicable (Typically in vitro/in vivo research) | [15] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway
The diagram below illustrates the central role of PARP in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Experimental Workflows
Below are generalized workflows for key assays used to evaluate PARP inhibitors.
A. PARP Activity Assay (Colorimetric)
This workflow outlines a common method to measure the enzymatic activity of PARP.
B. Cell Viability Assay (MTS/CellTiter-Glo)
This workflow describes how the cytotoxic effect of PARP inhibitors on cancer cells is measured.
Experimental Protocols
A. PARP Activity Assay Protocol (Colorimetric)
This protocol is a generalized procedure based on commercially available kits for measuring PARP activity.[18][19]
-
Plate Preparation: Use a 96-well plate pre-coated with histones (a substrate for PARP).
-
Reagent Preparation: Prepare assay buffers, dilutions of the PARP enzyme, activated DNA (to stimulate PARP activity), and the test inhibitors (rucaparib, 3-aminobenzamide) at various concentrations.
-
Reaction Initiation: To each well, add the PARP enzyme, activated DNA, and the inhibitor solution. Include positive (no inhibitor) and negative (no PARP enzyme) controls.
-
Incubation 1: Incubate the plate for 60 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
PARylation Reaction: Add biotinylated NAD+ to all wells to start the poly(ADP-ribosyl)ation reaction.
-
Incubation 2: Incubate for 60 minutes at room temperature. During this time, active PARP will incorporate biotinylated ADP-ribose onto the histone-coated plate.
-
Washing: Wash the plate four times with a wash buffer (e.g., 1X PBS) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 20-60 minutes at room temperature. The streptavidin will bind to the biotin incorporated onto the histones.
-
Washing: Repeat the wash step to remove unbound Streptavidin-HRP.
-
Signal Development: Add an HRP substrate (e.g., TMB). A blue color will develop in wells with PARP activity.
-
Stopping the Reaction: Add a stop solution (e.g., 0.2 M HCl) to each well, which will turn the color to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
B. Cell Viability Assay Protocol (Luminescence-based)
This protocol is a generalized procedure for determining the IC₅₀ of a compound using an assay like Promega's CellTiter-Glo®.[20][21]
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant ovarian cancer cells for rucaparib testing) into an opaque-walled 96-well plate at a predetermined density (e.g., 2,000 cells/well).
-
Cell Adherence: Incubate the plate overnight at 37°C in a humidified, 5% CO₂ incubator to allow cells to attach to the bottom of the wells.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitors in cell culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (for background).
-
Long-Term Incubation: Incubate the plate for 5 to 7 days to allow the inhibitor to exert its cytotoxic or anti-proliferative effects.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Add the CellTiter-Glo® reagent to each well (volume typically equal to the culture medium volume). This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control (100% viability). Plot the normalized values against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) curve to calculate the IC₅₀ value.
Conclusion
The comparison between rucaparib and 3-aminobenzamide clearly demonstrates the significant progress made in the field of PARP inhibition.
-
Rucaparib is a highly potent, third-generation inhibitor that leverages the concept of synthetic lethality to provide a targeted and effective treatment for specific cancer patient populations, particularly those with BRCA mutations.[16][17] Its clinical success is underpinned by its high affinity for PARP enzymes and its ability to trap them on DNA.
-
3-Aminobenzamide , while lacking the potency and specificity for clinical use, remains a cornerstone of PARP research.[5][9] Its use in countless preclinical studies was fundamental in elucidating the role of PARP in DNA repair and cell death, paving the way for the development of sophisticated drugs like rucaparib.
For researchers and drug development professionals, this comparison underscores the importance of optimizing potency, selectivity, and mechanism of action (e.g., PARP trapping) to translate a biochemical inhibitor into a clinically effective therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcritintensivecare.org [jcritintensivecare.org]
- 8. oatext.com [oatext.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 3-Aminobenzamide | 3544-24-9 [chemicalbook.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 15. Rucaparib - Wikipedia [en.wikipedia.org]
- 16. Safety and efficacy of Rucaparib in the treatment of ovarian cancer and patients with BRCA mutation: a systematic review and meta-analysis of phase III randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rucaparib for the Treatment of Metastatic Castration-resistant Prostate Cancer Associated with a DNA Damage Repair Gene Alteration: Final Results from the Phase 2 TRITON2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 19. PARP Assay - Creative Biolabs [creative-biolabs.com]
- 20. 4.3. Cell Viability Assays and Calculation of LC50 Doses for PARP Inhibitors [bio-protocol.org]
- 21. Cell Viability Assays [bio-protocol.org]
Confirming the Cellular Target of 2,5-Diaminobenzamide: A Comparative Guide to PARP Inhibition
Introduction: 2,5-Diaminobenzamide belongs to the benzamide class of chemical compounds, which are recognized as foundational structures in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While specific quantitative inhibitory data for this compound is not extensively available in public literature, its structural similarity to other well-characterized benzamides strongly suggests that its primary cellular target is the PARP family of enzymes. This guide provides a comparative analysis of PARP inhibition, utilizing data from the closely related and extensively studied benzamide derivative, 3-Aminobenzamide, alongside other prominent PARP inhibitors. This approach allows for a robust evaluation of the expected mechanistic activity of this compound.
The PARP enzyme family, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.
Comparative Analysis of PARP Inhibitors
To contextualize the potential efficacy of this compound, this section compares the inhibitory concentrations (IC50) of 3-Aminobenzamide and several FDA-approved PARP inhibitors against PARP1 and PARP2.
| Compound | Type | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 3-Aminobenzamide | Benzamide Derivative | ~3,300 | Not Widely Reported |
| Olaparib | Phthalazinone Derivative | 1-19 | 1-251 |
| Rucaparib | Indole Derivative | 0.8-3.2 | 28.2 |
| Niraparib | Indazole Derivative | 2-35 | 2-15.3 |
| Talazoparib | Fluoro-dihydroisoquinolinone | ~0.57 | Not Widely Reported |
| Veliparib | Benzimidazole Derivative | ~5.2 (Ki) | ~2.9 (Ki) |
Note: IC50 values can vary between different assay conditions and reporting laboratories. The data presented is a range compiled from multiple sources.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for benzamide-based PARP inhibitors is the competitive inhibition of the NAD+ binding site within the catalytic domain of PARP enzymes. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand breaks.
Caption: PARP Inhibition Pathway.
Experimental Protocols
To confirm the cellular target of a compound like this compound and quantify its inhibitory effects, a series of biochemical and cellular assays are employed.
PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Workflow:
Caption: PARP1 Enzymatic Assay Workflow.
Methodology:
-
Plate Preparation: A 96-well streptavidin-coated plate is used.
-
Reaction Mixture: A reaction buffer containing recombinant human PARP1 enzyme and fragmented DNA is prepared.
-
Compound Addition: Serial dilutions of this compound (or other inhibitors) are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+. The plate is incubated to allow for PAR chain formation.
-
Detection: The plate is washed, and the biotinylated PAR chains are detected using a streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Data Analysis: The luminescence signal is measured, and the percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Workflow:
Caption: CETSA Workflow.
Methodology:
-
Cell Treatment: Intact cells are incubated with this compound or a vehicle control.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
Detection: The amount of soluble PARP1 remaining in the supernatant at each temperature is quantified by Western blot or another protein detection method.
-
Analysis: A melting curve is generated for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot Analysis of PARP Activity
This method assesses the downstream effects of PARP inhibition in cells by measuring the levels of PARylation.
Methodology:
-
Cell Treatment: Cells are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity, in the presence or absence of this compound.
-
Protein Extraction: Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for PAR chains, followed by a secondary HRP-conjugated antibody.
-
Detection: The signal is detected using a chemiluminescent substrate. A significant reduction in the PAR signal in the presence of this compound indicates inhibition of PARP activity.
Conclusion
Based on its chemical structure as a benzamide derivative, this compound is confidently predicted to target the PARP family of enzymes. The experimental workflows and comparative data provided in this guide offer a comprehensive framework for researchers to empirically validate this target and quantify its inhibitory potency. By utilizing the described enzymatic, cellular, and downstream functional assays, the efficacy and mechanism of action of this compound can be thoroughly characterized and compared with existing PARP inhibitors, thereby informing its potential utility in drug development and scientific research.
Safety Operating Guide
Safe Disposal of 2,5-Diaminobenzamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2,5-Diaminobenzamide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Key Safety and Hazard Information
Proper handling of this compound is paramount due to its potential health effects. The following table summarizes its key hazard classifications and corresponding precautionary statements as identified in safety data sheets (SDS).
| Hazard Classification | GHS Code | Precautionary Statements |
| Eye Irritation (Category 2A) | H319 | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1] |
| Acute Toxicity, Oral (Category 4) | H302 | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| Germ Cell Mutagenicity (Category 2) | H341 | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/attention.[2] |
Operational Plan for Disposal
The standard and recommended procedure for the disposal of this compound is through an approved chemical waste disposal service. Direct disposal into drains or regular trash is prohibited.[1][3] The following steps provide a clear protocol for managing this chemical waste.
Step 1: Waste Segregation and Collection
-
Do not mix: this compound waste should not be mixed with other waste streams.[1] Keep it in its original container if possible, or in a clearly labeled, compatible secondary container.
-
Solid Waste: Collect solid this compound, including contaminated personal protective equipment (PPE) like gloves and weigh boats, in a designated, sealed container.
-
Solutions: Collect solutions containing this compound in a separate, leak-proof container. Ensure the container is compatible with the solvent used.
Step 2: Container Management
-
Container Integrity: Use containers that are in good condition, not leaking or damaged, and have a secure, tightly fitting cap.[4]
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols. The label should also include the date the waste was first added to the container.
-
Keep Closed: Waste containers must be kept closed at all times, except when adding waste.[5]
Step 3: Storage of Waste
-
Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Ventilation: Ensure the storage area is well-ventilated.[6]
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste pickup forms, accurately detailing the contents of the container.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure the safety of laboratory personnel and compliance with environmental regulations. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Logistics for Handling 2,5-Diaminobenzamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,5-Diaminobenzamide. Adherence to these procedures is essential for ensuring personal safety and proper disposal of hazardous materials.
Hazard Summary
This compound is classified as harmful if swallowed and is suspected of causing genetic defects[1]. It is crucial to handle this compound with appropriate personal protective equipment and to follow strict safety protocols to minimize exposure.
Operational Plan: Safe Handling Workflow
The following step-by-step procedure outlines the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of solid this compound to avoid inhalation of dust.
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table below before entering the designated handling area.
3. Handling the Compound:
-
Perform all weighing and transfers of this compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If creating solutions, add the solid to the solvent slowly to prevent splashing.
-
Keep the container of this compound tightly closed when not in use.
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Carefully remove and dispose of all contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing[2]. | To protect eyes and face from dust particles and potential splashes of solutions containing the compound. Causes serious eye irritation[3]. |
| Hand Protection | Disposable nitrile gloves are suitable for short-term protection. For prolonged or heavy contact, consider laminate, neoprene, or butyl rubber gloves. Always consult the glove manufacturer's resistance guide for the specific chemical and solvents being used[2][4][5]. Double gloving is recommended. | To prevent skin contact. This compound may cause skin irritation[3]. |
| Body Protection | A fully buttoned lab coat, preferably a Nomex® or similar flame-resistant material, should be worn. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester or acrylic[2]. For significant exposure risk, chemical-resistant coveralls may be necessary[6]. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required. This may necessitate annual medical evaluations, fit testing, and training[2]. A full-face or half-mask air-purifying respirator may be appropriate[6][7]. | To prevent inhalation of harmful dust. May cause respiratory irritation[3]. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated hazardous waste container.
-
Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatible.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
2. Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[8].
-
The label should also include the date of accumulation and the primary hazard(s) (e.g., "Toxic," "Mutagenic").
3. Storage and Removal:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and allows for easy inspection[8].
-
Ensure containers are kept closed except when adding waste.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain[1].
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
